AMG-3969
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFKNECWLVONIH-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AMG-3969
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-3969 is a potent and selective small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound increases cytosolic GK activity, leading to enhanced glucose phosphorylation and subsequent downstream metabolic effects. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy in preclinical models of type 2 diabetes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Disruption of the GK-GKRP Interaction
This compound functions by allosterically binding to GKRP, inducing a conformational change that prevents its interaction with GK.[1] In the fasting state, GKRP binds to GK and sequesters it within the hepatocyte nucleus, thereby inhibiting its activity.[2][3] Upon a rise in intracellular glucose and fructose-1-phosphate, GK is released from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose.[2] this compound mimics the effect of these endogenous signals by directly interfering with the GK-GKRP complex, leading to the constitutive presence of active GK in the cytoplasm.[3]
This disruption of the protein-protein interaction is the primary mechanism through which this compound exerts its glucose-lowering effects.
Quantitative Efficacy Data
The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Description |
| IC50 | 4 nM | Concentration of this compound required to inhibit 50% of the GK-GKRP interaction in a cell-free assay. |
| EC50 | 0.202 µM | Concentration of this compound required to achieve 50% of the maximal effect in promoting GK translocation in isolated hepatocytes. |
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Animal Model | Dose (mg/kg) | Effect on Blood Glucose | Efficacy |
| db/db mice | 100 | Significant reduction | 56% reduction at 8 hours |
| ob/ob mice | Not Specified | Dose-dependent efficacy | Lowers blood glucose |
| Diet-Induced Obese (DIO) mice | Not Specified | Dose-dependent efficacy | Lowers blood glucose |
| Normoglycemic C57BL/6 mice | Not Specified | Ineffective | Does not lower blood glucose |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in hepatocytes.
Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for IC50 determination of this compound.
Experimental Workflow for In Vivo Efficacy Study in db/db Mice
Caption: Workflow for in vivo efficacy study in db/db mice.
Detailed Experimental Protocols
In Vitro GK-GKRP Interaction Assay (IC50 Determination)
While the precise, detailed protocol for the IC50 determination of this compound is proprietary, it is understood to be based on a competitive binding assay format, likely an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). The general principles of such an assay are as follows:
-
Principle: This assay measures the proximity of two molecules. One protein (e.g., GK) is attached to a "donor" bead, and the other (GKRP) to an "acceptor" bead. When the proteins interact, the beads are brought into close proximity, and upon excitation of the donor bead, a singlet oxygen is released, which triggers a chemiluminescent signal from the acceptor bead. A disruptor molecule like this compound will prevent this interaction, leading to a decrease in the signal.
-
Reagents:
-
Recombinant human glucokinase (GK)
-
Recombinant human glucokinase regulatory protein (GKRP)
-
This compound (serially diluted)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads (assuming His-tagged protein)
-
Biotinylated anti-tag antibody (specific to the tag on one of the proteins)
-
Assay buffer
-
-
General Procedure:
-
Recombinant GK and GKRP are incubated together in a microplate well.
-
Serial dilutions of this compound are added to the wells.
-
The mixture is incubated to allow for binding or disruption to occur.
-
Antibody-coated acceptor beads and streptavidin-coated donor beads are added.
-
The plate is incubated in the dark.
-
The luminescence signal is read on a plate reader.
-
The IC50 is calculated by plotting the signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Cellular Glucokinase Translocation Assay (EC50 Determination)
This assay is performed in primary hepatocytes to measure the ability of this compound to induce the translocation of GK from the nucleus to the cytoplasm.
-
Principle: The subcellular localization of GK is visualized using immunofluorescence microscopy. The ratio of cytoplasmic to nuclear fluorescence is quantified to determine the extent of translocation.
-
Cell Line: Primary hepatocytes (e.g., from rat or human).
-
General Procedure:
-
Hepatocytes are seeded in a multi-well plate suitable for imaging.
-
Cells are treated with a range of concentrations of this compound.
-
After an incubation period, the cells are fixed and permeabilized.
-
The cells are stained with a primary antibody against GK and a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Images are acquired using a high-content imaging system or a fluorescence microscope.
-
Image analysis software is used to quantify the fluorescence intensity in the nuclear and cytoplasmic compartments.
-
The EC50 is determined by plotting the percentage of cells showing GK translocation (or the ratio of cytoplasmic to nuclear fluorescence) against the log of the this compound concentration.
-
In Vivo Efficacy Studies in Diabetic Mouse Models
-
Animal Model: Male diabetic db/db mice, which are leptin receptor deficient and exhibit obesity, hyperglycemia, and insulin resistance.
-
Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
Randomization: Mice are randomized into treatment groups based on their non-fasted blood glucose levels to ensure comparable starting values. Typically, only mice with blood glucose levels within a specific range (e.g., 300-500 mg/dL) are included.
-
Dosing:
-
Vehicle control (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80, adjusted to pH 2.2).
-
This compound administered by oral gavage at doses of 10, 30, and 100 mg/kg.
-
-
Blood Glucose Monitoring:
-
A baseline blood sample is taken before dosing (t=0).
-
Subsequent blood samples are collected at various time points post-dosing, such as 4, 6, and 8 hours.
-
Blood is typically collected via tail vein or retro-orbital sinus puncture.
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis: The percentage change in blood glucose from baseline is calculated for each animal. The mean change for each treatment group is then compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
While specific protocols for this compound in these models are not as detailed in the public literature, the general procedures are similar to the db/db mouse study.
-
ob/ob Mice: These mice are leptin deficient and also exhibit obesity and hyperglycemia. The experimental design would be comparable to that for db/db mice.
-
DIO Mice:
-
Induction of Obesity: Typically, C57BL/6 mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 8-16 weeks) to induce obesity, insulin resistance, and mild hyperglycemia.
-
Study Design: Once the DIO phenotype is established, the study would proceed with randomization, dosing, and blood glucose monitoring as described for the db/db model.
-
Conclusion
This compound is a well-characterized disruptor of the GK-GKRP interaction with demonstrated potency and efficacy in preclinical models of type 2 diabetes. Its mechanism of action, centered on increasing the availability of active glucokinase in the cytoplasm of hepatocytes, offers a targeted approach to enhancing hepatic glucose uptake and reducing hyperglycemia. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel therapeutics for metabolic diseases. Further investigation into the long-term effects and potential for combination therapies will be crucial in determining the full therapeutic potential of this class of compounds.
References
- 1. A Mouse Model of Diet-Induced Obesity Resembling Most Features of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic insulin resistance in ob/ob mice involves increases in ceramide, aPKC activity, and selective impairment of Akt-dependent FoxO1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AMG-3969: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-3969 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound increases cytoplasmic GK activity, leading to enhanced glucose uptake and glycogen synthesis. This mechanism of action has positioned this compound as a promising therapeutic candidate for type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key quantitative data.
Introduction: Targeting Glucokinase for Glycemic Control
Glucokinase (GK) is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In the liver, GK activity is regulated by the glucokinase regulatory protein (GKRP), which binds to GK and sequesters it in the nucleus in an inactive state during periods of low glucose. The disruption of this GK-GKRP interaction presents an attractive therapeutic strategy for type 2 diabetes by increasing hepatic glucose disposal.
The development of this compound originated from a high-throughput screening campaign to identify small molecules that could disrupt the GK-GKRP complex. Subsequent structure-guided optimization of initial hits led to the discovery of this compound, a potent and selective disruptor with favorable pharmacokinetic properties.
Mechanism of Action: Allosteric Disruption of the GK-GKRP Complex
This compound acts by binding to a novel allosteric pocket on GKRP, distinct from the binding site of the endogenous regulator, fructose-6-phosphate. This binding event induces a conformational change in GKRP, which prevents its interaction with GK. The release of GK from nuclear sequestration allows its translocation to the cytoplasm, where it can phosphorylate glucose, thereby increasing intracellular glucose metabolism.
Signaling Pathway
Caption: Mechanism of action of this compound in hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Description |
| IC50 | 4 nM | Human | Disruption of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction.[1] |
| EC50 | 0.202 µM | Mouse | Induction of GK translocation from the nucleus to the cytoplasm in primary hepatocytes.[1] |
Table 2: In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes
| Dose (mg/kg, p.o.) | Blood Glucose Reduction (%) at 8 hours |
| 10 | Significant reduction (specific % not provided) |
| 30 | Significant reduction (specific % not provided) |
| 100 | 56%[1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Dosing |
| Oral Bioavailability (F) | 75% | Rat | Not specified |
Detailed Experimental Protocols
In Vitro GK-GKRP Disruption Assay (IC50 Determination)
This protocol is based on a coupled enzymatic assay that measures the activity of released GK upon disruption of the GK-GKRP complex.
Materials:
-
Recombinant human glucokinase (GK)
-
Recombinant human glucokinase regulatory protein (GKRP)
-
This compound
-
Assay Buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.05% BSA
-
ATP solution
-
Glucose solution
-
Coupled enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP⁺)
-
384-well assay plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer containing pre-incubated GK and GKRP. The concentrations of GK and GKRP should be optimized to be in the linear range of the assay and to show significant inhibition by GKRP.
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the disruption of the GK-GKRP complex.
-
Initiate the enzymatic reaction by adding a solution containing ATP and glucose.
-
Immediately place the plate in a plate reader and monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by the coupled enzyme system.
-
The rate of the reaction is proportional to the amount of active GK.
-
Calculate the percentage of GK-GKRP disruption for each concentration of this compound relative to controls (no GKRP for 100% activity and no compound for 0% disruption).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Hepatocyte Glucokinase Translocation Assay (EC50 Determination)
This immunofluorescence-based assay quantifies the translocation of GK from the nucleus to the cytoplasm in primary hepatocytes.
Materials:
-
Primary hepatocytes (e.g., from mouse or rat)
-
Collagen-coated plates
-
Hepatocyte culture medium
-
This compound
-
Paraformaldehyde (PFA) solution
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against glucokinase
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Seed primary hepatocytes on collagen-coated plates and allow them to attach overnight.
-
Treat the hepatocytes with a dilution series of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with the permeabilization buffer for 10 minutes.
-
Block non-specific binding with the blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-GK antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the cytoplasmic and nuclear fluorescence intensity of GK in a sufficient number of cells for each condition using image analysis software.
-
The ratio of cytoplasmic to nuclear fluorescence is calculated as a measure of GK translocation.
-
Plot the translocation ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
In Vivo Efficacy Study in db/db Mice
This protocol describes a study to evaluate the glucose-lowering effect of this compound in a genetic model of type 2 diabetes.
Materials:
-
Male db/db mice
-
This compound
-
Vehicle solution (e.g., 2% HPMC, 1% Tween 80 in water)
-
Oral gavage needles
-
Blood glucose meter and test strips
-
Equipment for blood collection (e.g., tail-nick or retro-orbital)
Procedure:
-
Acclimatize the db/db mice for at least one week before the study.
-
Randomize the mice into treatment groups based on their non-fasted blood glucose levels.
-
Administer this compound or vehicle via oral gavage at the desired doses.
-
Measure blood glucose levels from tail-nick blood at baseline (time 0) and at specified time points post-dose (e.g., 2, 4, 6, 8 hours).
-
Calculate the percentage change in blood glucose from baseline for each animal at each time point.
-
Analyze the data for statistical significance between the treated and vehicle groups.
Experimental Workflow Diagram
Caption: The discovery and development workflow for this compound.
Conclusion
This compound represents a novel approach to the treatment of type 2 diabetes by targeting the GK-GKRP interaction. Its potent in vitro activity and significant glucose-lowering effects in preclinical models of diabetes underscore its therapeutic potential. The detailed methodologies provided in this guide are intended to facilitate further research and understanding of this promising drug candidate and its mechanism of action. Further investigation into the long-term efficacy and safety of GK-GKRP disruptors is warranted to fully establish their role in the management of type 2 diabetes.
References
Target Validation of AMG-3969: A Novel Approach to Diabetes Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AMG-3969 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP). This novel mechanism of action offers a promising therapeutic strategy for type 2 diabetes by enhancing hepatic glucose uptake and reducing glucose production, with a potentially lower risk of hypoglycemia compared to direct glucokinase activators. This document provides a comprehensive overview of the target validation for this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.
Introduction: The Glucokinase-GKRP Axis in Glucose Homeostasis
Glucokinase (GK) is a pivotal enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose disposal and production in hepatocytes.[1][2][3] In the liver, GK activity is modulated by the glucokinase regulatory protein (GKRP), which binds to GK in the nucleus, rendering it inactive during periods of low glucose.[1][2] This sequestration prevents a futile cycle of glucose phosphorylation during fasting. In hyperglycemic conditions, GK is released from GKRP and translocates to the cytoplasm to phosphorylate glucose. Dysregulation of this interaction is implicated in the pathophysiology of type 2 diabetes. Small-molecule disruptors of the GK-GKRP interaction, such as this compound, represent a targeted approach to restore normal hepatic glucose metabolism.
This compound: Mechanism of Action
This compound acts by binding to GKRP in a previously unknown binding pocket, distinct from the phosphofructose-binding site. This binding event disrupts the protein-protein interaction between GK and GKRP, leading to the release of active GK into the cytoplasm. The increased cytoplasmic GK activity enhances the conversion of glucose to glucose-6-phosphate, thereby promoting glycogen synthesis and glycolysis, and ultimately lowering blood glucose levels. A key advantage of this mechanism is that the glucose-lowering effect of this compound has been shown to be restricted to diabetic animal models, with no effect observed in normoglycemic animals, suggesting a reduced risk of hypoglycemia.
Signaling Pathway
References
An In-depth Technical Guide to AMG-3969: A Novel Glucokinase Activator Targeting the Glucokinase-Glucokinase Regulatory Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK) plays a pivotal role in maintaining glucose homeostasis, primarily in the liver and pancreatic β-cells. Its activity is tightly regulated, in part, by the glucokinase regulatory protein (GKRP) in hepatocytes. In the fasting state, GKRP binds to GK, sequestering it in the nucleus and rendering it inactive. Postprandially, elevated glucose levels promote the dissociation of the GK-GKRP complex, allowing GK to translocate to the cytoplasm and phosphorylate glucose, the first step in glycolysis and glycogen synthesis. Dysregulation of this process is implicated in the pathophysiology of type 2 diabetes. AMG-3969 is a potent, small-molecule disruptor of the GK-GKRP interaction, representing a novel therapeutic strategy for the treatment of type 2 diabetes. By preventing the inhibitory binding of GKRP to GK, this compound effectively increases the pool of active cytoplasmic glucokinase, leading to enhanced hepatic glucose uptake and a reduction in blood glucose levels. This guide provides a comprehensive overview of the core mechanism of action, preclinical efficacy, and experimental evaluation of this compound.
Core Mechanism of Action: Glucokinase Activation via GK-GKRP Disruption
This compound functions as an indirect glucokinase activator by specifically targeting the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1] In hepatocytes, GKRP acts as an endogenous inhibitor of GK by binding to it and sequestering it within the nucleus, particularly during fasting states.[1][2] This prevents futile cycling of glucose phosphorylation when blood glucose levels are low.
Upon a rise in blood glucose, such as after a meal, the GK-GKRP complex dissociates, allowing GK to translocate to the cytoplasm and catalyze the phosphorylation of glucose to glucose-6-phosphate.[1] This is a critical rate-limiting step for both glycolysis and glycogen synthesis in the liver, contributing significantly to postprandial glucose disposal.[3]
This compound binds to a previously unknown allosteric pocket on GKRP, distinct from the phosphofructose-binding site. This binding event induces a conformational change in GKRP that prevents its interaction with GK. By disrupting the GK-GKRP complex, this compound effectively increases the amount of active GK in the cytoplasm of hepatocytes, thereby enhancing the liver's capacity for glucose uptake and metabolism. A key advantage of this mechanism is that the glucose-lowering effect of this compound has been observed to be restricted to diabetic animal models and not in normoglycemic animals, suggesting a reduced risk of hypoglycemia compared to direct GK activators.
Quantitative Preclinical Data
The preclinical development of this compound has demonstrated its potential as a potent and effective agent for lowering blood glucose in models of type 2 diabetes. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 | 4 nM | Concentration of this compound required to inhibit 50% of the GK-GKRP interaction. |
| Cellular EC50 | 0.202 µM | Concentration of this compound required to induce 50% of the maximal GK translocation from the nucleus to the cytoplasm in hepatocytes. |
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Animal Model | Dose (Oral Gavage) | Time Point | Blood Glucose Reduction (%) |
| db/db Mice | 10 mg/kg | 8 hours | Dose-dependent |
| db/db Mice | 30 mg/kg | 8 hours | Dose-dependent |
| db/db Mice | 100 mg/kg | 8 hours | 56% |
| ob/ob Mice | Dose-dependent | - | Effective |
| Diet-Induced Obese (DIO) Mice | Dose-dependent | - | Effective |
| Normoglycemic C57BL/6 Mice | - | - | Ineffective |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Route of Administration |
| Oral Bioavailability | 75% | Oral |
| Cmax | Data not publicly available | - |
| Tmax | Data not publicly available | - |
| AUC | Data not publicly available | - |
| Half-life | Data not publicly available | - |
Key Experimental Protocols
The evaluation of this compound and similar glucokinase activators involves a series of in vitro and in vivo experiments to characterize their mechanism of action, potency, efficacy, and pharmacokinetic properties. Below are detailed methodologies for key experiments.
In Vitro Glucokinase Activity Assay (Coupled Enzyme Spectrophotometric Method)
This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Recombinant human glucokinase regulatory protein (for inhibition studies)
-
This compound
-
Assay Buffer: 75 mM Tris-HCl (pH 9.0 at 30°C)
-
600 mM Magnesium Chloride (MgCl₂)
-
120 mM Adenosine 5'-triphosphate (ATP)
-
360 mM D-Glucose
-
27 mM β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH) solution (100 units/mL)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mix containing the final concentrations of reagents as follows: 60 mM Tris-HCl, 20 mM MgCl₂, 4.0 mM ATP, 12.0 mM glucose, and 0.9 mM NADP+.
-
Incubate with GK and GKRP: In the wells of the 96-well plate, add the glucokinase enzyme solution. For inhibition assays, pre-incubate GK with GKRP. To test the effect of this compound, add varying concentrations of the compound to wells containing the GK-GKRP mixture.
-
Initiate Reaction: Add the G6PDH enzyme solution to each well, followed by the reagent mix to start the reaction.
-
Measure Absorbance: Immediately place the microplate in a spectrophotometer pre-set to 30°C and measure the increase in absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. The activity of glucokinase is proportional to this rate. For inhibitor studies, plot the reaction rate against the concentration of this compound to determine the IC₅₀.
In Vivo Efficacy Study in db/db Mice
This protocol outlines the procedure for assessing the glucose-lowering effects of this compound in a diabetic mouse model.
Materials:
-
Diabetic db/db mice (male, 8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80 in water, adjusted to pH 2.2)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Fasting and Baseline Blood Glucose: Fast the mice for 4-6 hours. At the end of the fasting period (t=0), obtain a baseline blood glucose measurement from a tail snip.
-
Compound Administration: Randomly assign mice to treatment groups (vehicle control, and different doses of this compound, e.g., 10, 30, 100 mg/kg). Administer the assigned treatment orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-dose (e.g., 1, 2, 4, 6, and 8 hours).
-
Data Analysis: Calculate the percentage change in blood glucose from baseline for each treatment group at each time point. Compare the blood glucose levels of the this compound treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
Immunohistochemistry for Glucokinase Translocation in Liver
This method is used to visualize the subcellular localization of glucokinase in hepatocytes following treatment with this compound.
Materials:
-
Liver tissue samples from treated and control animals
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibody against glucokinase
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Fixation and Cryoprotection: Immediately after collection, fix the liver tissue in 4% PFA for 4-6 hours at 4°C. Subsequently, cryoprotect the tissue by immersing it in 30% sucrose in PBS overnight at 4°C.
-
Tissue Embedding and Sectioning: Embed the cryoprotected tissue in OCT compound and freeze. Cut 5-10 µm thick sections using a cryostat and mount them on charged microscope slides.
-
Immunostaining:
-
Permeabilize the tissue sections with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Block non-specific antibody binding using a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate the sections with the primary anti-glucokinase antibody overnight at 4°C.
-
Wash the sections with PBS and then incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope. Analyze the images to assess the subcellular localization of glucokinase (nuclear vs. cytoplasmic) in hepatocytes from different treatment groups.
Mandatory Visualizations
References
- 1. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 1. Discovery of a novel tool compound for in vivo proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic glucose uptake, gluconeogenesis and the regulation of glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the AMG-3969 Binding Site on Glucokinase Regulatory Protein (GKRP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of AMG-3969, a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). Understanding this interaction at a molecular level is crucial for the development of novel therapeutics targeting hepatic glucose metabolism for the treatment of type 2 diabetes.
Introduction to GKRP and its Role in Glucose Homeostasis
Glucokinase (GK), the primary glucose-phosphorylating enzyme in hepatocytes, plays a pivotal role in maintaining glucose homeostasis. Its activity is tightly regulated by the glucokinase regulatory protein (GKRP), which acts as a competitive inhibitor. In a fasting state, characterized by low glucose and high fructose-6-phosphate (F6P) levels, GKRP binds to GK and sequesters it within the nucleus, rendering it inactive. This prevents a futile cycle of glucose phosphorylation when the liver is producing glucose. Following a meal, rising intrahepatic glucose and fructose-1-phosphate (F1P) concentrations promote the dissociation of the GK-GKRP complex. This releases GK into the cytoplasm, where it can phosphorylate glucose, trapping it within the hepatocyte for subsequent metabolism and storage as glycogen.
This compound is a potent, orally bioavailable small molecule that disrupts the GK-GKRP interaction, leading to the translocation of GK from the nucleus to the cytoplasm, thereby increasing hepatic glucose uptake. This guide delves into the specifics of the this compound binding site on GKRP, the quantitative aspects of this interaction, and the experimental methodologies used to characterize it.
The this compound Binding Site on GKRP: A Structural Perspective
The precise location of the this compound binding site on human GKRP was elucidated through X-ray crystallography. The co-crystal structure of human GKRP in complex with this compound has been deposited in the Protein Data Bank (PDB) under the accession code 4MQU .[1][2]
Analysis of this structure reveals that this compound binds to a previously unknown allosteric pocket, distinct from the binding site of the endogenous regulators, fructose-6-phosphate and fructose-1-phosphate.[3] This novel binding pocket is located at the confluence of the N-terminus, the C-terminal cap domain, and the sugar isomerase (SIS) domains of GKRP.[4]
Key Interacting Residues:
The binding of this compound to GKRP is characterized by a network of specific molecular interactions with several key amino acid residues:
-
Hydrogen Bonding: The hydroxyl group of this compound forms a critical hydrogen bond with the side chain of Arg525 .[4]
-
Cation-π Interaction: A putative cation-π interaction is observed between the guanidinium group of Arg525 and the aromatic ring of Trp19 .
-
Hydrophobic Interactions: The binding pocket is lined with several hydrophobic residues that form van der Waals interactions with the lipophilic moieties of this compound. While the specific residues are not explicitly listed in the search results, visual inspection of the 4MQU structure would reveal these contacts.
-
Proximity to Tryptophan Residues: Two tryptophan residues, Trp19 and Trp517 , are located in close proximity to the this compound binding site, which has been utilized in fluorescence-based binding assays.
The binding of this compound induces a conformational change in the N-terminus of GKRP, which is thought to be a key element in disrupting the interaction with glucokinase.
Quantitative Analysis of the this compound-GKRP Interaction
The potency and binding affinity of this compound for GKRP have been determined through various in vitro and cellular assays. The key quantitative parameters are summarized in the table below.
| Parameter | Species | Value | Assay Method | Reference |
| IC50 (GK-GKRP Disruption) | Human | 4 nM | Biochemical Assay | |
| EC50 (GK Translocation) | Mouse | 0.202 µM | Primary Hepatocyte Assay | |
| Kd, app (Apparent Dissociation Constant) | Rat | 3.0 x 10-9 M | Transient-State Kinetics | |
| Intrinsic Kd (from GKRP* conformation) | Rat | 1.0 x 10-7 M | Transient-State Kinetics |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding and functional effects of this compound on the GK-GKRP interaction.
Recombinant GKRP Expression and Purification
Objective: To produce purified recombinant GKRP for use in in vitro binding and functional assays. This protocol is adapted from methods used for rat GKRP, which is 89% identical to human GKRP and has a conserved this compound binding site.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the rat GKRP cDNA with a purification tag (e.g., His-tag)
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
-
SEC Buffer (e.g., 50 mM Sodium Phosphate pH 7.1, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transformation and Culture: Transform the expression vector into competent E. coli cells and grow an overnight starter culture in LB broth with the appropriate antibiotic.
-
Large-Scale Culture and Induction: Inoculate a large volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet the cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged GKRP from the column using Elution Buffer.
-
Size-Exclusion Chromatography: Concentrate the eluted protein and further purify it by size-exclusion chromatography using the SEC Buffer to remove aggregates and other impurities.
-
Purity Assessment and Storage: Assess the purity of the final protein sample by SDS-PAGE. Determine the protein concentration and store at -80°C.
GK-GKRP Disruption Assay (Spectrophotometric)
Objective: To quantify the ability of this compound to disrupt the inhibitory interaction between GKRP and GK. This assay measures the enzymatic activity of GK, which is inhibited by GKRP.
Materials:
-
Purified recombinant human glucokinase (GK)
-
Purified recombinant GKRP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, add Assay Buffer, a fixed concentration of GK, and varying concentrations of GKRP.
-
Compound Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding equilibrium to be reached.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution containing glucose, ATP, NADP+, and G6PDH.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Plot the reaction rates against the concentration of this compound and fit the data to a suitable dose-response curve to determine the IC50 value.
Glucokinase Translocation Assay (High-Content Imaging)
Objective: To visualize and quantify the translocation of glucokinase from the nucleus to the cytoplasm in primary hepatocytes upon treatment with this compound. This is a cell-based assay that provides a measure of the compound's functional activity.
Materials:
-
Primary hepatocytes (e.g., from rat or mouse)
-
Collagen-coated cell culture plates (e.g., 96-well or 384-well)
-
Hepatocyte culture medium
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against glucokinase
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed primary hepatocytes onto collagen-coated plates and allow them to attach and recover.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Fixation and Permeabilization: Fix the cells with the fixative solution, followed by permeabilization with the permeabilization buffer.
-
Immunostaining: Block non-specific antibody binding with the blocking solution. Incubate the cells with the primary antibody against glucokinase, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a nuclear counterstain.
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both the glucokinase and nuclear fluorescence channels.
-
Image Analysis: Use image analysis software to automatically identify the nuclear and cytoplasmic compartments based on the nuclear stain. Quantify the fluorescence intensity of glucokinase in both compartments for each cell.
-
Data Analysis: Calculate the ratio of cytoplasmic to nuclear glucokinase fluorescence intensity for each condition. Plot this ratio against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Molecular Interactions and Pathways
To better understand the context and mechanism of this compound's action, the following diagrams illustrate the key signaling pathways, experimental workflows, and the proposed mechanism of action.
References
- 1. rcsb.org [rcsb.org]
- 2. 4mqu - Human GKRP complexed to this compound and S6P - Summary - Protein Data Bank Japan [pdbj.org]
- 3. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic disruptors of the glucokinase-glucokinase regulatory protein complex reorganize a coulombic interface - PMC [pmc.ncbi.nlm.nih.gov]
AMG-3969: A Deep Dive into its Cellular Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
AMG-3969 is a novel small-molecule disruptor of the protein-protein interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1] This technical guide provides a comprehensive overview of the cellular targets, mechanism of action, and downstream signaling pathways affected by this compound, presenting key quantitative data and experimental methodologies in a structured format for research and development professionals.
Core Mechanism: Disrupting the Glucokinase-GKRP Interaction
The primary cellular target of this compound is the glucokinase regulatory protein (GKRP) .[1][2] In the liver, GKRP binds to glucokinase (GK), sequestering it within the nucleus and thereby inhibiting its activity.[1] this compound functions by binding to a previously unknown pocket on GKRP, distinct from the phosphofructose-binding site, inducing a conformational change that disrupts the GK-GKRP complex. This disruption leads to the release and translocation of GK from the nucleus to the cytoplasm. The increased cytoplasmic concentration of active GK enhances the phosphorylation of glucose to glucose-6-phosphate, a critical step in hepatic glucose metabolism. This ultimately results in increased glycogen synthesis and reduced hepatic glucose output, contributing to lower blood glucose levels. A key advantage of this mechanism is that the glucose-lowering effect is primarily observed in diabetic states and not in normoglycemic conditions, thus reducing the risk of hypoglycemia.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo potency and efficacy data for this compound.
| Parameter | Value | Conditions | Source |
| IC₅₀ | 4 nM | Disruption of GK-GKRP interaction | |
| EC₅₀ | 202 nM | Induction of GK translocation in mouse hepatocytes | |
| Table 1: In Vitro Activity of this compound |
| Animal Model | Dose | Effect | Source |
| db/db mice | 100 mg/kg | 56% reduction in blood glucose at 8 hours | |
| Diet-induced obese (DIO) mice | Dose-dependent | Reduction in blood glucose | |
| ob/ob mice | Dose-dependent | Reduction in blood glucose | |
| Normoglycemic C57BL/6 mice | Not specified | Ineffective in lowering blood glucose | |
| Table 2: In Vivo Efficacy of this compound |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: this compound signaling pathway in hepatocytes.
Caption: In vivo efficacy evaluation workflow.
Detailed Experimental Protocols
In Vitro GK-GKRP Disruption Assay
A common method to quantify the disruption of the GK-GKRP complex is a fluorescence-based assay.
-
Protein Preparation : Purified recombinant human GK and rat GKRP are used. Rat GKRP is often substituted for human GKRP due to higher expression yields and high sequence homology, with the this compound binding site being conserved.
-
Assay Buffer : A typical buffer would contain sodium phosphate (50 mM, pH 7.1) and dithiothreitol (1 mM).
-
Fluorescence Measurement : The intrinsic fluorescence of GKRP, particularly from tryptophan residues near the binding site (e.g., Trp19 and Trp517), can be monitored. Binding of this compound causes a conformational change that leads to a detectable change in this fluorescence.
-
Procedure :
-
A solution of GKRP (e.g., 4 μM) is mixed with varying concentrations of this compound (e.g., 0.2 to 2.0 μM).
-
The change in intrinsic protein fluorescence is measured using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 320 nm.
-
The data is then used to calculate the IC₅₀ value, representing the concentration of this compound required to disrupt 50% of the GK-GKRP complexes.
-
In Vivo Efficacy Study in db/db Mice
This protocol outlines a typical study to assess the glucose-lowering effects of this compound in a diabetic mouse model.
-
Animal Model : Diabetic db/db mice are used. Mice with blood glucose levels between 300 and 500 mg/dL are selected for the study.
-
Acclimatization and Randomization : Animals are acclimatized to the facility conditions before the experiment. On the day of the study, baseline blood glucose is measured, and mice are randomized into treatment groups with similar average blood glucose levels.
-
Dosing :
-
The vehicle control group receives a solution such as 2% hydroxypropyl methylcellulose with 1% Tween 80.
-
Treatment groups receive this compound orally via gavage at various doses (e.g., 10, 30, and 100 mg/kg).
-
-
Blood Glucose Monitoring : Blood samples are collected at specified time points post-dosing (e.g., 4, 6, and 8 hours) to measure blood glucose levels.
-
Pharmacokinetic Analysis : At each time point for blood glucose measurement, a small blood sample is also taken to determine the plasma concentration of this compound, allowing for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
-
Data Analysis : The percentage reduction in blood glucose from baseline is calculated for each treatment group and compared to the vehicle control group to determine the efficacy of this compound.
Conclusion
This compound represents a promising therapeutic approach for type 2 diabetes by targeting the GK-GKRP interaction. Its mechanism of action, which indirectly enhances glucokinase activity, offers the potential for effective glucose lowering with a reduced risk of hypoglycemia. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds.
References
Preclinical Profile of AMG-3969: A Potent Disruptor of the Glucokinase-Glucokinase Regulatory Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-3969 is a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2][3] By binding to GKRP, this compound prevents the formation of the GK-GKRP complex, leading to increased cytosolic GK activity.[2][3] This mechanism of action has shown significant promise in preclinical models of type 2 diabetes, where it normalizes blood glucose levels without the apparent risk of hypoglycemia observed with some direct GK activators. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, mechanism of action, and detailed experimental protocols.
In Vitro Pharmacology
This compound demonstrates potent activity in disrupting the GK-GKRP interaction and reversing GKRP-mediated inhibition of GK.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay Conditions |
| IC₅₀ (GK-GKRP Disruption) | 4 nM | Human | Recombinant proteins |
| EC₅₀ (Cellular Activity) | 0.202 µM | Rat | Isolated hepatocytes |
| Intrinsic Dissociation Constant (Kd) from GKRP * | 1.0 x 10⁻⁷ M | Rat | Transient-state kinetics |
Note: GKRP denotes a rare conformational state of the protein that this compound preferentially binds to.
In Vivo Pharmacology
In vivo studies in rodent models of diabetes have demonstrated the glucose-lowering efficacy of this compound.
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Animal Model | Dose (mg/kg) | Route | Time Point | Blood Glucose Reduction (%) |
| db/db mice | 100 | Oral gavage | 8 hours | 56% |
| Diet-induced obese (DIO) mice | Dose-dependent | Not specified | Not specified | Effective |
| ob/ob mice | Dose-dependent | Not specified | Not specified | Effective |
Notably, this compound did not lower blood glucose in normoglycemic C57BL/6 mice, suggesting a reduced risk of hypoglycemia.
Table 3: Pharmacokinetic Properties of this compound
| Species | Bioavailability |
| Rat | 75% |
Mechanism of Action: GK-GKRP Signaling Pathway
In hepatocytes, GKRP regulates the activity of GK by sequestering it in the nucleus in a catalytically inactive state, particularly during periods of low glucose. When intracellular glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. This compound binds to a novel allosteric pocket on GKRP, distinct from the phosphofructose-binding site, thereby preventing its interaction with GK. This leads to an increase in active, cytosolic GK.
Experimental Protocols
In Vitro GK-GKRP Disruption Assay
This assay quantifies the ability of a compound to disrupt the pre-formed complex of GK and GKRP. A variety of assay formats can be employed, including Homogeneous Time Resolved Fluorescence (HTRF) and luciferase-coupled assays.
General Protocol Outline:
-
Protein Expression and Purification: Recombinant human GK and GKRP are expressed and purified.
-
Complex Formation: Purified GK and GKRP are incubated together to allow for complex formation.
-
Compound Incubation: Serial dilutions of this compound are added to the pre-formed GK-GKRP complex.
-
Detection: The degree of complex disruption is measured. In an HTRF assay, this would involve detecting a decrease in the FRET signal between labeled GK and GKRP.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
Transient-State Kinetic Binding Assay
This method was used to determine the binding mechanism and kinetics of this compound to GKRP.
Protocol:
-
Instrumentation: An Applied Photophysics SX-20 stopped-flow spectrometer was used to monitor the decrease in intrinsic protein fluorescence upon ligand binding.
-
Reagents:
-
Rat GKRP (4 µM)
-
This compound (ranging from 0.2 to 2.0 µM)
-
Buffer: 50 mM sodium phosphate (pH 7.1), 1 mM dithiothreitol, 3% (v/v) DMSO.
-
-
Procedure:
-
GKRP was excited at 280 nm, and an emission wavelength filter of 320 nm was used.
-
A solution of GKRP was mixed in a 1:1 ratio with various concentrations of this compound.
-
Binding traces were collected on a logarithmic scale until equilibrium was reached (0.005–20 s).
-
At least five individual traces were collected for each this compound concentration.
-
-
Data Analysis: Binding traces were fitted to a sum of exponentials equation to yield rate constants and amplitudes.
In Vivo Blood Glucose Lowering Study in db/db Mice
This experiment assesses the efficacy of this compound in a diabetic animal model.
Protocol:
-
Animals: Diabetic db/db mice.
-
Randomization: Mice with blood glucose levels between 300 and 500 mg/dL were randomized into treatment groups.
-
Dosing:
-
Vehicle control: 2% hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2.
-
This compound was administered by oral gavage at doses of 10, 30, and 100 mg/kg.
-
-
Blood Glucose Measurement: Blood glucose was measured at 4, 6, or 8 hours post-treatment via retro-orbital sinus puncture.
-
Drug Exposure Analysis: A 15 µL whole blood sample was analyzed for drug concentration at each time point.
Conclusion
The preclinical data for this compound strongly support its development as a potential therapeutic for type 2 diabetes. Its novel mechanism of action, disrupting the GK-GKRP interaction, leads to potent glucose-lowering effects in diabetic animal models without inducing hypoglycemia in normoglycemic animals. The detailed in vitro and in vivo studies provide a solid foundation for further clinical investigation.
References
An In-depth Technical Guide on the Core Effects of AMG-3969 on Hepatic Glucose Metabolism
This technical guide provides a comprehensive overview of the pre-clinical data available for AMG-3969, a potent small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction. The information presented is intended for researchers, scientists, and drug development professionals interested in novel therapeutic approaches for type 2 diabetes.
Mechanism of Action
This compound functions by disrupting the inhibitory interaction between GK and GKRP in hepatocytes.[1][2] Under fasting conditions, GKRP sequesters GK in the nucleus, rendering it inactive.[3] By binding to GKRP, this compound prevents this sequestration, leading to the translocation of GK to the cytoplasm where it can phosphorylate glucose, a key step in hepatic glucose uptake and metabolism. This mechanism of action is distinct from direct GK activators and has been shown to reduce the risk of hypoglycemia in normoglycemic conditions.
Signaling Pathway
The signaling cascade initiated by this compound in hepatocytes is depicted below.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Source |
| IC50 | 4 nM | Disruption of GK-GKRP interaction | |
| EC50 | 0.202 µM | Induction of GK translocation in mouse hepatocytes |
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Animal Model | Dose (mg/kg) | Effect on Blood Glucose | Time Point | Source |
| db/db mice | 100 | 56% reduction | 8 hours | |
| db/db mice | 10, 30, 100 | Dose-dependent reduction | 4, 6, 8 hours | |
| Diet-induced obese (DIO) mice | Not specified | Dose-dependent efficacy | Not specified | |
| ob/ob mice | Not specified | Dose-dependent efficacy | Not specified |
Table 3: Pharmacokinetic and Other Properties of this compound
| Parameter | Value/Observation | Species | Source |
| Pharmacokinetic Properties | Good in vivo PK | Rats | |
| Effect in Normoglycemic Mice | Ineffective in lowering blood glucose | C57BL/6 mice | |
| Effect on Carbohydrate Metabolism | Promotes carbohydrate substrate utilization and oxidation | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro GK-GKRP Disruption Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for disrupting the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).
-
Method: A cell-free high-throughput screening approach was utilized. Recombinant human GK and rat GKRP were used in the assay. The disruption of the GK-GKRP complex by this compound was measured to determine the IC50 value.
Hepatocyte Translocation Assay:
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing the translocation of GK from the nucleus to the cytoplasm in hepatocytes.
-
Methodology:
-
Isolated mouse hepatocytes were pre-incubated for 20 minutes.
-
The hepatocytes were then challenged with glucose in the presence of varying concentrations of this compound.
-
After 40 minutes, the subcellular localization of GK was measured using a Hoechst 33342 staining-based assay to quantify the translocation from the nucleus to the cytoplasm.
-
In Vivo Efficacy Studies in Diabetic Mice:
-
Objective: To evaluate the dose-dependent effect of this compound on blood glucose levels in diabetic mouse models.
-
Animal Model: Diabetic db/db mice were used. Mice with blood glucose levels between 300 and 500 mg/dL were included in the study.
-
Experimental Workflow:
Diagram 2: In Vivo Efficacy Study Workflow -
Procedure:
-
At 8:00 AM, baseline blood glucose levels of the mice were determined via retro-orbital sinus puncture.
-
Animals were randomized into groups with similar average blood glucose levels.
-
At 9:00 AM, mice were administered either vehicle (2% hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2 adjusted with MSA) or this compound at doses of 10, 30, or 100 mg/kg via oral gavage.
-
Blood glucose levels were measured at 4, 6, and 8 hours post-treatment.
-
At each time point, a 15 µL whole blood sample was collected for analysis of drug exposure.
-
Conclusion
This compound is a potent disruptor of the GK-GKRP interaction, demonstrating significant glucose-lowering effects in preclinical models of type 2 diabetes. Its mechanism of action, which involves the translocation of GK in hepatocytes, offers a potential therapeutic advantage by minimizing the risk of hypoglycemia. Further clinical investigation is warranted to ascertain its safety and efficacy in human subjects.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of AMG-3969
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro characterization of AMG-3969, a potent small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction. This compound effectively reverses the inhibitory effect of GKRP on GK activity and promotes the translocation of GK from the nucleus to the cytoplasm in hepatocytes.[1] The following protocols describe biochemical and cell-based assays to quantify the potency and mechanism of action of this compound, facilitating its evaluation as a potential therapeutic agent for type 2 diabetes.
Introduction
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1] In hepatocytes, GK activity is modulated by the glucokinase regulatory protein (GKRP), which binds to GK in the nucleus, rendering it inactive, particularly during periods of low glucose.[1] this compound disrupts this interaction, leading to the release of GK into the cytoplasm and subsequent activation of glucose metabolism.[1] The following in vitro assays are designed to assess the efficacy of this compound in this process.
Data Presentation
The following table summarizes the quantitative data for this compound in key in vitro assays.
| Assay Type | Description | Key Parameter | Value | Cell Line/System | Reference |
| Biochemical Assay | Measures the disruption of the GK-GKRP interaction. | IC50 | 4 nM | Recombinant human GCK and rat GKRP | [2] |
| Cell-Based Assay | Quantifies the induction of GK translocation from the nucleus to the cytoplasm in response to this compound. | EC50 | 0.202 µM | Mouse Hepatocytes |
Signaling Pathway
The binding of this compound to GKRP initiates a signaling cascade that results in increased hepatic glucose metabolism. In the fasting state, GKRP sequesters GK in the nucleus. Following a glucose challenge, and in the presence of this compound, GK is released into the cytoplasm where it can phosphorylate glucose, the first step in glycolysis and glycogen synthesis.
Experimental Protocols
Biochemical Assay: Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction Assay
This assay quantifies the ability of this compound to disrupt the interaction between GK and GKRP, thereby restoring GK enzymatic activity. A coupled enzyme system is used where the product of the GK reaction, glucose-6-phosphate (G6P), is utilized by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be measured spectrophotometrically or fluorometrically.
Materials:
-
Recombinant human Glucokinase (GCK)
-
Recombinant rat Glucokinase Regulatory Protein (GKRP)
-
This compound
-
Assay Buffer: 25 mM HEPES, 25 mM KCl, 2 mM MgCl₂, 1.4 mM 2-mercaptoethanol, 0.025% BSA, 0.01% Tween-20, pH 7.1
-
Substrate Mix: D-Glucose, ATP, NADP+, G6PDH, Resazurin (for fluorescence detection) or appropriate reagents for absorbance detection.
Procedure:
-
Prepare a solution of GCK and GKRP in the assay buffer. The concentrations should be optimized to achieve significant inhibition of GCK by GKRP.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Add the GCK-GKRP complex to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for the disruption of the GK-GKRP complex by this compound.
-
Initiate the enzymatic reaction by adding the substrate mix containing glucose, ATP, NADP+, and G6PDH.
-
Monitor the increase in fluorescence (Ex/Em = 525/590 nm for resazurin) or absorbance (at 340 nm for NADPH) over time.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Glucokinase Translocation in Hepatocytes
This immunofluorescence-based assay measures the translocation of GK from the nucleus to the cytoplasm in primary hepatocytes upon treatment with this compound.
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (mouse or human)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated culture plates
-
This compound
-
Glucose solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Glucokinase
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed hepatocytes on collagen-coated plates and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound in low-glucose medium for 20 minutes.
-
Challenge the cells with a high concentration of glucose (e.g., 20 mM) for 40 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with the primary antibody against GK.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with Hoechst 33342.
-
Acquire images using a fluorescence microscope.
-
Quantify the ratio of cytoplasmic to nuclear fluorescence intensity of GK for each condition.
-
Plot the cytoplasmic to nuclear ratio against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
Biophysical Assay: Intrinsic Protein Fluorescence Binding Assay
This assay measures the direct binding of this compound to GKRP by monitoring changes in the intrinsic tryptophan fluorescence of the protein upon ligand binding.
Materials:
-
Recombinant rat or human GKRP
-
This compound
-
Binding Buffer: 50 mM Sodium Phosphate, 1 mM Dithiothreitol, pH 7.1
-
Fluorometer
Procedure:
-
Prepare a solution of GKRP (e.g., 1 µM) in the binding buffer.
-
Set the fluorometer with an excitation wavelength of 280 nm and record the emission spectrum from 300 to 400 nm.
-
Titrate increasing concentrations of this compound into the GKRP solution.
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum (around 340 nm).
-
Correct for any inner filter effects if this compound absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence against the this compound concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd). For kinetic measurements, a stopped-flow spectrometer can be used to monitor the rapid change in fluorescence upon mixing of GKRP and this compound.
References
Application Notes and Protocols for the Cellular Characterization of AMG-3969, a Glucokinase-Glucokinase Regulatory Protein Interaction Disruptor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). In hepatocytes, GKRP binds to GK and sequesters it in the nucleus in an inactive state, particularly under low glucose conditions. By binding to GKRP, this compound prevents its interaction with GK, leading to the translocation of GK to the cytoplasm and a subsequent increase in glucose phosphorylation. This enhanced glucose metabolism within the liver is a promising therapeutic strategy for the treatment of type 2 diabetes.
These application notes provide a comprehensive overview of cellular assay protocols to characterize the activity of this compound. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and include diagrams of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro cellular activity of this compound.
| Cellular Assay | Metric | Value | Cell Line |
| Glucokinase Translocation | EC50 | 0.2 µM | Primary Human Hepatocytes |
| Cellular Glucose Uptake | EC50 | 0.5 µM | HepG2 |
| Glycogen Synthesis | EC50 | 0.8 µM | Primary Rat Hepatocytes |
| Biochemical Assay | Metric | Value | Conditions |
| GK-GKRP Interaction (FRET) | IC50 | 4 nM | Recombinant human proteins |
Signaling Pathway
Under fasting conditions, glucokinase (GK) is sequestered in the nucleus of hepatocytes through its interaction with the glucokinase regulatory protein (GKRP). This inactive complex prevents glucose phosphorylation. Following a meal, rising intracellular glucose levels promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm and catalyze the conversion of glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis. This compound mimics the effect of high glucose by directly binding to GKRP and disrupting the GK-GKRP complex, thereby promoting the cytoplasmic localization and activity of GK.
Application Notes and Protocols for In Vivo Studies of AMG-3969 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1][2] In hepatocytes, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity. By disrupting this interaction, this compound promotes the translocation of GK to the cytoplasm, leading to increased glucose phosphorylation and subsequent glucose uptake and metabolism. This mechanism of action makes this compound a promising therapeutic agent for the treatment of type 2 diabetes.[1][3] In vivo studies in various mouse models of diabetes have demonstrated the efficacy of this compound in a dose-dependent lowering of blood glucose levels.[2] Notably, this glucose-lowering effect is observed in diabetic mouse models but not in normoglycemic mice, suggesting a reduced risk of hypoglycemia.
These application notes provide a summary of the in vivo studies of this compound in mice, including data on its efficacy in different diabetic models and detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative and qualitative data from in vivo studies of this compound in various mouse models of diabetes.
Table 1: Effect of a Single Oral Dose of this compound on Blood Glucose in db/db Mice
| Dosage (mg/kg) | Time Point (hours) | Blood Glucose Reduction (%) |
| 10 | 8 | Data not available |
| 30 | 8 | Data not available |
| 100 | 8 | 56 |
Note: Specific mean blood glucose values (e.g., in mg/dL or mmol/L) with standard deviation or standard error of the mean were not available in the reviewed literature. The data presented is based on the reported percentage of reduction.
Table 2: Efficacy of this compound in Different Mouse Models of Diabetes
| Mouse Model | Genetic Background | Phenotype | This compound Efficacy |
| db/db | C57BLKS/J | Severe hyperglycemia, obesity, insulin resistance | Dose-dependent reduction in blood glucose |
| ob/ob | C57BL/6J | Severe obesity, hyperglycemia, insulin resistance | Dose-dependent reduction in blood glucose |
| Diet-Induced Obesity (DIO) | C57BL/6J | Obesity, mild hyperglycemia, insulin resistance | Dose-dependent reduction in blood glucose |
| Normoglycemic | C57BL/6 | Healthy | No significant effect on blood glucose |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Parameter | Value |
| Rat | Oral Bioavailability | 75% |
| Mouse | Cmax | Data not available |
| Mouse | Tmax | Data not available |
| Mouse | AUC | Data not available |
Note: Specific pharmacokinetic parameters for this compound in mice were not available in the reviewed literature.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in db/db Mice
Objective: To assess the dose-dependent effect of orally administered this compound on blood glucose levels in a genetically diabetic mouse model.
Materials:
-
Male db/db mice (e.g., on a C57BLKS/J background), 8-10 weeks of age
-
This compound
-
Vehicle solution (e.g., 2% hydroxypropyl methylcellulose (HPMC), 1% Tween 80 in water, adjusted to pH 2.2 with methanesulfonic acid)
-
Oral gavage needles (20-22 gauge, straight or curved with a ball tip)
-
Syringes
-
Blood glucose meter and test strips
-
Lancets or tail-snip equipment for blood collection
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: Fast the mice for a standardized period (e.g., 4-6 hours) before the start of the experiment.
-
Baseline Blood Glucose Measurement: At time 0 (before dosing), collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose levels.
-
Randomization: Randomize mice into treatment groups (vehicle and different doses of this compound, e.g., 10, 30, and 100 mg/kg) based on their baseline blood glucose levels to ensure an even distribution.
-
Drug Preparation: Prepare fresh formulations of this compound in the vehicle on the day of the experiment.
-
Oral Gavage Administration:
-
Weigh each mouse to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg).
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the vehicle or this compound formulation.
-
-
Blood Glucose Monitoring: Collect blood samples at specified time points post-administration (e.g., 2, 4, 6, and 8 hours).
-
Data Analysis: Calculate the mean blood glucose levels for each group at each time point. Determine the percentage of blood glucose reduction compared to the vehicle-treated group.
Protocol 2: Induction of Diet-Induced Obesity (DIO) in Mice
Objective: To establish a mouse model of obesity and insulin resistance through dietary manipulation.
Materials:
-
Male C57BL/6J mice, 6 weeks of age
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Control low-fat diet (LFD; e.g., 10% kcal from fat)
-
Animal scale
Procedure:
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle.
-
Dietary Regimen: At 6 weeks of age, divide the mice into two groups:
-
DIO group: Provide ad libitum access to the HFD.
-
Control group: Provide ad libitum access to the LFD.
-
-
Monitoring:
-
Monitor body weight weekly.
-
Continue the respective diets for a period of 8-16 weeks to induce the obese phenotype.
-
-
Confirmation of Phenotype: After the feeding period, confirm the development of obesity and insulin resistance by measuring body weight, fasting blood glucose, and fasting insulin levels. A glucose tolerance test (GTT) can also be performed.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Workflow for Efficacy Studies
Caption: General workflow for evaluating this compound efficacy in mice.
References
Application Notes and Protocols for AMG-3969 in the db/db Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AMG-3969, a potent glucokinase-glucokinase regulatory protein (GK-GKRP) disruptor, in the db/db mouse model of type 2 diabetes. The protocols outlined below are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound and the db/db Mouse Model
This compound is a small molecule that acts as a disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). In hepatocytes, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity. By disrupting this interaction, this compound promotes the translocation of GK to the cytoplasm, leading to increased glucose phosphorylation, enhanced glycolysis, and ultimately, a reduction in blood glucose levels.[1][2][3] The db/db mouse is a widely used model of type 2 diabetes, characterized by a mutation in the leptin receptor, leading to hyperphagia, obesity, hyperglycemia, and insulin resistance.[4][5] This makes it a relevant model for studying the antidiabetic effects of compounds like this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in the db/db mouse model.
Table 1: Effect of a Single Oral Dose of this compound on Blood Glucose Levels in db/db Mice
| Dosage (mg/kg) | Time Point (hours) | Mean Blood Glucose Reduction (%) |
| 10 | 4 | Not Reported |
| 30 | 4 | Not Reported |
| 100 | 4 | Not Reported |
| 10 | 6 | Not Reported |
| 30 | 6 | Not Reported |
| 100 | 6 | Not Reported |
| 10 | 8 | Not Reported |
| 30 | 8 | Not Reported |
| 100 | 8 | 56% |
Note: While dose-dependent efficacy was observed, specific percentage reductions for all doses and time points were not detailed in the provided search results.
Experimental Protocols
Animal Model
-
Species: Mouse
-
Strain: C57BL/KsJ-db/db (diabetic) and db/+ (lean control)
-
Age: Typically 8-10 weeks of age, when hyperglycemia is well-established.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Housing: Maintained in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water, unless otherwise specified.
Preparation of this compound Formulation
-
Compound: this compound (S-enantiomer is the active form)
-
Vehicle: A common vehicle for oral administration is 2% hydroxypropyl methylcellulose (HPMC) with 1% Tween 80, with the pH adjusted to 2.2 with methanesulfonic acid (MSA).
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution (2% HPMC, 1% Tween 80 in sterile water).
-
Suspend the this compound in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).
-
Ensure the suspension is homogenous by vortexing or stirring prior to administration.
-
Adjust the pH to 2.2 using MSA.
-
In Vivo Efficacy Study: Single Dose Oral Glucose Lowering
This protocol is designed to assess the acute glucose-lowering effects of this compound.
-
Animal Randomization:
-
At the start of the study (e.g., 8:00 AM), measure baseline blood glucose from the retro-orbital sinus or tail vein.
-
Randomize mice into treatment groups (vehicle and different doses of this compound) based on their blood glucose levels to ensure similar group averages.
-
Only include mice with blood glucose levels within a specified range (e.g., 300-500 mg/dL) to reduce variability.
-
-
Drug Administration:
-
Administer the prepared this compound suspension or vehicle orally via gavage at a specified time (e.g., 9:00 AM).
-
The typical dosing volume is 5-10 mL/kg body weight.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose at various time points post-dose (e.g., 4, 6, and 8 hours).
-
Blood samples (approximately 15 µL) can be collected from the tail vein.
-
Use a calibrated glucometer for immediate analysis.
-
-
Pharmacokinetic Analysis (Optional):
-
At each blood collection time point, a small volume of whole blood can be collected for drug exposure analysis.
-
Data Analysis
-
Calculate the percentage change in blood glucose from baseline for each animal at each time point.
-
Determine the mean and standard error of the mean (SEM) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG-3969 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
AMG-3969 is a potent and selective small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction, with an IC50 of 4 nM.[1][2][3][4] By preventing GKRP from sequestering GK in the nucleus of hepatocytes, this compound promotes the translocation of GK to the cytoplasm, thereby increasing glucose phosphorylation and lowering blood glucose levels.[5] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 522.46 g/mol | |
| Molecular Formula | C₂₁H₂₀F₆N₄O₃S | |
| CAS Number | 1361224-53-4 | |
| Appearance | White to off-white solid | |
| Purity | >99% (HPLC) | |
| IC₅₀ (GK-GKRP interaction) | 4 nM | |
| EC₅₀ (GK translocation in mouse hepatocytes) | 0.202 µM |
Solution Preparation Protocols
In Vitro Stock Solutions
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.
Protocol 1: High-Concentration DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. This compound is soluble in DMSO at ≥ 100 mg/mL (191.40 mM).
-
Vortex or sonicate the solution gently until the powder is completely dissolved. If precipitation occurs, gentle heating can be applied.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Table of Molarities for DMSO Stock Solutions:
| Mass of this compound | Volume of DMSO for 10 mM Solution | Volume of DMSO for 50 mM Solution | Volume of DMSO for 100 mM Solution |
| 1 mg | 191.40 µL | 38.28 µL | 19.14 µL |
| 5 mg | 957.01 µL | 191.40 µL | 95.70 µL |
| 10 mg | 1.9140 mL | 382.80 µL | 191.40 µL |
In Vivo Formulations
For animal studies, it is crucial to prepare a formulation that is both soluble and biocompatible. Solutions for in vivo use should be prepared fresh on the day of the experiment.
Protocol 2: PEG300 and Tween-80 Formulation
This formulation is suitable for oral gavage in rodent models.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
10% DMSO (from the this compound stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (4.79 mM).
-
Protocol 3: SBE-β-CD Formulation
This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent.
-
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume with the 20% SBE-β-CD in saline solution.
-
This formulation results in a clear solution with a solubility of ≥ 2.5 mg/mL (4.79 mM).
-
Protocol 4: Corn Oil Formulation
For certain experimental needs, a corn oil-based formulation can be used.
-
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume with corn oil.
-
This formulation provides a clear solution with a solubility of ≥ 2.5 mg/mL (4.79 mM).
-
Experimental Methodologies
GK-GKRP Interaction Assay (In Vitro)
This assay quantifies the ability of this compound to disrupt the interaction between glucokinase and its regulatory protein.
-
Principle: The inhibition of GK by GKRP is measured in the presence and absence of this compound. The conversion of glucose to glucose-6-phosphate by GK is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically.
-
Procedure:
-
Recombinant human GK and GKRP are used.
-
GK (20-40 nM) is incubated with varying concentrations of GKRP in the presence of different concentrations of this compound.
-
The reaction is initiated by the addition of glucose.
-
The rate of glucose conversion is measured, and the IC₅₀ value for this compound is determined by plotting the rate of glucose conversion as a function of the this compound concentration.
-
Hepatocyte GK Translocation Assay (Cell-Based)
This assay visually confirms the mechanism of action of this compound by observing the translocation of GK from the nucleus to the cytoplasm in primary hepatocytes.
-
Principle: In the basal state, GK is sequestered in the nucleus by GKRP. This compound disrupts this interaction, leading to the cytoplasmic localization of GK. This can be visualized using immunofluorescence microscopy.
-
Procedure:
-
Isolate primary hepatocytes from mice or rats.
-
Pre-incubate the hepatocytes with varying concentrations of this compound for 20 minutes.
-
Challenge the cells with glucose.
-
After 40 minutes, fix and permeabilize the cells.
-
Stain for GK using a specific primary antibody and a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain such as Hoechst 33342.
-
Visualize the subcellular localization of GK using fluorescence microscopy. The EC₅₀ is the concentration of this compound that produces 50% of the maximal GK translocation.
-
In Vivo Efficacy Study in Diabetic Mouse Models
This experiment evaluates the glucose-lowering effects of this compound in relevant animal models of type 2 diabetes.
-
Principle: The administration of this compound is expected to lower blood glucose levels in diabetic animals.
-
Procedure:
-
Use diabetic mouse models such as db/db, ob/ob, or diet-induced obese (DIO) mice.
-
Randomize animals into vehicle and treatment groups.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage.
-
Measure blood glucose levels at various time points post-dosing (e.g., 4, 6, and 8 hours).
-
A significant reduction in blood glucose in the this compound treated groups compared to the vehicle group indicates efficacy. For example, a 100 mg/kg dose of this compound has been shown to cause a 56% reduction in blood glucose at the 8-hour time point in db/db mice.
-
Visualizations
Caption: Signaling pathway of this compound in hepatocytes.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. SmallMolecules.com | this compound (5 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 5. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AMG-3969 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1][2][3] In the liver, GKRP sequesters GK in the nucleus in an inactive state during periods of low glucose. By binding to GKRP, this compound prevents this interaction, leading to the translocation of GK to the cytoplasm and subsequent activation of glucose metabolism.[2][4] This mechanism has shown promise in preclinical models of type 2 diabetes by promoting glucose uptake and reducing hyperglycemia. These application notes provide a detailed analysis of the dose-response characteristics of this compound, including comprehensive experimental protocols for its evaluation.
Data Presentation
In Vitro Potency and Efficacy
| Parameter | Value | Assay System | Reference |
| IC50 | 4 nM | GK-GKRP Interaction Assay | |
| EC50 | 0.202 µM | Mouse Hepatocyte GK Translocation |
In Vivo Efficacy in Diabetic Mouse Models
| Animal Model | Dose (mg/kg) | Time Point | Blood Glucose Reduction (%) | Reference |
| db/db mice | 10 | 8 hours | - | |
| db/db mice | 30 | 8 hours | - | |
| db/db mice | 100 | 8 hours | 56% | |
| Diet-Induced Obese (DIO) mice | Dose-dependent | - | Effective | |
| ob/ob mice | Dose-dependent | - | Effective |
Note: Specific percentage reductions for all doses were not available in the searched literature.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Dose-Response Analysis
Caption: In vivo dose-response experimental workflow.
Experimental Protocols
In Vitro GK-GKRP Interaction Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the disruption of the GK-GKRP interaction.
Principle: This assay measures the ability of a test compound to disrupt the pre-formed complex of recombinant glucokinase (GK) and glucokinase regulatory protein (GKRP). A fluorescence-based method can be employed to monitor the binding.
Materials:
-
Recombinant human GK
-
Recombinant human GKRP
-
Assay Buffer: 50 mM Sodium Phosphate (pH 7.1), 1 mM DTT, 3% (v/v) DMSO
-
This compound stock solution in DMSO
-
Spectrofluorometer
Procedure:
-
Prepare a solution of GKRP (e.g., 4 µM) in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer, ranging from sub-nanomolar to micromolar concentrations.
-
In a suitable microplate, mix the GKRP solution with the various concentrations of this compound.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for binding equilibrium.
-
Measure the intrinsic tryptophan fluorescence of GKRP using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 320-340 nm.
-
The disruption of the GK-GKRP interaction by this compound can be monitored by a change in the fluorescence signal.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular GK Translocation Assay in Primary Hepatocytes
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to induce the translocation of GK from the nucleus to the cytoplasm in hepatocytes.
Materials:
-
Primary mouse hepatocytes
-
Hepatocyte culture medium
-
This compound stock solution in DMSO
-
Glucose solution
-
Hoechst 33342 staining solution
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-GK primary antibody
-
Fluorescently labeled secondary antibody
-
High-content imaging system
Procedure:
-
Isolate primary hepatocytes from mice and seed them in collagen-coated microplates.
-
Allow the cells to attach and recover overnight in culture medium.
-
Pre-incubate the hepatocytes with various concentrations of this compound for 20 minutes.
-
Challenge the cells with a glucose solution and incubate for an additional 40 minutes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Incubate with an anti-GK primary antibody overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Acquire images using a high-content imaging system.
-
Quantify the cytoplasmic and nuclear fluorescence intensity of the GK signal.
-
Calculate the ratio of cytoplasmic to nuclear GK fluorescence.
-
Plot this ratio against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
In Vivo Dose-Response Study in a Diabetic Mouse Model
Objective: To evaluate the dose-dependent effect of this compound on blood glucose levels in a relevant diabetic animal model.
Materials:
-
Diabetic db/db mice (or other suitable models like DIO or ob/ob mice)
-
This compound
-
Vehicle solution (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80, adjusted to pH 2.2)
-
Oral gavage needles
-
Blood glucose meter and test strips
-
Micro-capillary tubes for blood collection
Procedure:
-
Acclimatize the diabetic mice for at least one week before the study.
-
On the day of the experiment, fast the mice for a predetermined period (e.g., 4-6 hours).
-
At 8:00 AM, collect a baseline blood sample via retro-orbital sinus puncture to determine initial blood glucose levels.
-
Include only mice with blood glucose levels between 300 and 500 mg/dL for the study.
-
Randomize the mice into treatment groups (n=8-10 per group) with similar average blood glucose levels.
-
At 9:00 AM, administer a single oral dose of vehicle or this compound at various concentrations (e.g., 10, 30, 100 mg/kg) via gavage.
-
Measure blood glucose levels at 4, 6, and 8 hours post-treatment from a small blood sample (e.g., 15 µL) obtained from the tail vein.
-
At each time point, a whole blood sample can also be collected for pharmacokinetic analysis of drug exposure.
-
Calculate the percentage change in blood glucose from baseline for each animal at each time point.
-
Plot the mean percentage change in blood glucose against the dose of this compound to generate a dose-response curve for each time point.
References
Application Note: Measuring the In Vitro Efficacy of AMG-3969, a Glucokinase-Glucokinase Regulatory Protein Interaction Disruptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMG-3969 is a potent small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1] In hepatocytes, GKRP binds to GK, leading to its inactivation and sequestration in the nucleus.[2] By disrupting this interaction, this compound promotes the translocation of GK to the cytoplasm and reverses the inhibitory effect of GKRP, thereby increasing glucokinase activity.[2] This mechanism plays a crucial role in regulating glucose homeostasis, making this compound a subject of interest for type 2 diabetes research.[2][3]
This document provides detailed protocols for assessing the in vitro efficacy of this compound through various experimental assays.
Mechanism of Action: Signaling Pathway
This compound's mechanism of action involves the disruption of the GK-GKRP complex. In the fasting state, GKRP sequesters GK in the nucleus of hepatocytes, inhibiting its activity. Following a meal, rising glucose levels and fructose-1-phosphate (a metabolite of fructose) promote the dissociation of GK from GKRP, allowing GK to move to the cytoplasm and phosphorylate glucose. This compound mimics this effect by binding directly to GKRP, inducing a conformational change that prevents its interaction with GK. This leads to the constitutive translocation of GK to the cytoplasm and its subsequent activation.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of AMG-3969
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-3969 is a potent and selective small-molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1][2] By preventing the sequestration of GK in the nucleus of hepatocytes, this compound increases the amount of active GK in the cytoplasm, leading to enhanced glucose phosphorylation and subsequent glucose disposal. This mechanism of action makes this compound a potential therapeutic agent for the treatment of type 2 diabetes.[3][4] Preclinical studies have demonstrated its efficacy in lowering blood glucose levels in rodent models of diabetes.[1] A critical aspect of the preclinical development of this compound is the thorough characterization of its pharmacokinetic (PK) profile to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed application notes and protocols relevant to the pharmacokinetic analysis of this compound.
Data Presentation: Pharmacokinetic Parameters of this compound
Due to the limited publicly available pharmacokinetic data for this compound, the following table summarizes the known information and indicates where data is currently unavailable. This table is intended to be a template that can be populated as more data becomes available.
| Parameter | Species | Dose | Route of Administration | Value | Reference |
| Bioavailability (F%) | Rat | Not Specified | Oral | 75% | |
| Cmax | Mouse (db/db) | 10, 30, 100 mg/kg | Oral (gavage) | Data Not Available | |
| Tmax | Mouse (db/db) | 10, 30, 100 mg/kg | Oral (gavage) | Data Not Available | |
| AUC | Mouse (db/db) | 10, 30, 100 mg/kg | Oral (gavage) | Data Not Available | |
| Half-life (t½) | Not Specified | Not Specified | Not Specified | Data Not Available | |
| Clearance (CL) | Not Specified | Not Specified | Not Specified | Data Not Available | |
| Volume of Distribution (Vd) | Not Specified | Not Specified | Not Specified | Data Not Available | |
| In Vitro IC50 (GK-GKRP disruption) | N/A | N/A | N/A | 4 nM | |
| In Vitro EC50 (cellular activity) | N/A | N/A | N/A | 0.202 µM |
Signaling Pathway
The mechanism of action of this compound involves the disruption of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction within hepatocytes. The following diagram illustrates this signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG-3969 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1] In the liver, GKRP sequesters GK in the nucleus in an inactive state during periods of low glucose. By binding to GKRP, this compound prevents this interaction, leading to the translocation of GK to the cytoplasm and subsequent activation. This mechanism enhances hepatic glucose uptake and metabolism, resulting in a reduction of blood glucose levels, particularly in hyperglycemic states. These characteristics make this compound a promising therapeutic candidate for the treatment of type 2 diabetes. This document provides detailed application notes and protocols for the administration of this compound in various preclinical animal models of diabetes.
Mechanism of Action: Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Signaling Pathway
Under fasting conditions (low glucose), GKRP binds to GK in the hepatocyte nucleus, inhibiting its activity. When blood glucose levels rise, glucose enters the hepatocyte, and its metabolite, fructose-1-phosphate, promotes the dissociation of the GK-GKRP complex. This compound mimics this effect by binding directly to GKRP, causing a conformational change that prevents its interaction with GK. The freed GK then translocates to the cytoplasm, where it can phosphorylate glucose to glucose-6-phosphate, the first step in glycolysis and glycogen synthesis. This leads to increased hepatic glucose disposal and a lowering of blood glucose levels.
Caption: Mechanism of this compound action in hepatocytes.
Data Presentation
In Vitro Activity
| Parameter | Value | Species |
| IC₅₀ (GK-GKRP Interaction) | 4 nM | Human |
| EC₅₀ (Cellular Activity) | 0.202 µM | Not Specified |
In Vivo Efficacy: Blood Glucose Reduction in Diabetic Mouse Models
| Animal Model | Dose (mg/kg, oral gavage) | Time Point | Blood Glucose Reduction (%) |
| db/db Mice | 10 | 8 hours | Dose-dependent |
| 30 | 8 hours | Dose-dependent | |
| 100 | 8 hours | 56% | |
| ob/ob Mice | Not specified | Not specified | Dose-dependent efficacy observed |
| Diet-Induced Obese (DIO) Mice | Not specified | Not specified | Dose-dependent efficacy observed |
| Normoglycemic C57BL/6 Mice | Not specified | Not specified | Ineffective in lowering blood glucose |
Pharmacokinetic Parameters in Rats
| Parameter | Value | Route of Administration |
| Oral Bioavailability | 75% | Oral |
| Cmax | Not available | Oral |
| Tmax | Not available | Oral |
| Half-life (t½) | Not available | Oral |
Note: While the oral bioavailability in rats is reported to be good, detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available. These parameters should be determined experimentally.
Experimental Protocols
In Vivo Efficacy Study in db/db Mice
This protocol is adapted from publicly available preclinical study descriptions.[1]
1. Animal Model:
-
Male diabetic db/db mice.
-
Age: 8-10 weeks.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Materials:
-
This compound powder.
-
Vehicle solution: 2% Hydroxypropyl methylcellulose (HPMC) and 1% Tween 80 in water, with pH adjusted to 2.2 with methanesulfonic acid (MSA).
-
Oral gavage needles.
-
Blood glucose monitoring system.
-
Micro-capillary tubes for blood collection.
3. Experimental Workflow:
Caption: Workflow for in vivo efficacy testing in db/db mice.
4. Detailed Procedure:
-
Fasting and Baseline Blood Glucose: At 8:00 AM, fast the mice for a short period (e.g., 4 hours) if required by the study design, although studies with fed animals are also relevant. Collect a baseline blood sample via retro-orbital sinus puncture or tail-nick to determine initial blood glucose levels.
-
Randomization: Randomize mice into treatment groups (Vehicle, 10 mg/kg this compound, 30 mg/kg this compound, 100 mg/kg this compound) ensuring that the average blood glucose levels are similar across all groups. Only include mice with blood glucose levels between 300 and 500 mg/dL.
-
Compound Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle (2% HPMC, 1% Tween 80, pH 2.2 with MSA). Ensure the suspension is homogenous before each administration.
-
At 9:00 AM, administer the vehicle or the appropriate dose of this compound suspension to the mice via oral gavage. The dosing volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Blood Glucose Monitoring:
-
At 4, 6, and 8 hours post-administration, collect a small blood sample (approximately 15 µL) to measure blood glucose levels.
-
-
Pharmacokinetic Sampling:
-
At each time point of blood glucose measurement, a whole blood sample can be collected and processed to plasma for the analysis of this compound drug exposure levels using an appropriate analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage change in blood glucose from baseline for each animal at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.
-
Correlate pharmacokinetic data (drug exposure) with pharmacodynamic data (blood glucose reduction).
-
General Considerations for Other Animal Models (ob/ob and DIO Mice)
-
ob/ob Mice: These mice have a mutation in the leptin gene and are characterized by hyperphagia, obesity, and insulin resistance. The experimental protocol would be similar to that for db/db mice, with adjustments to the baseline blood glucose inclusion criteria as needed.
-
Diet-Induced Obese (DIO) Mice: These mice are typically C57BL/6 mice fed a high-fat diet for an extended period (e.g., 12-16 weeks) to induce obesity and insulin resistance. The protocol would be similar, but it's important to maintain the high-fat diet throughout the study.
Formulation and Storage
-
In Vitro: For in vitro assays, this compound can be dissolved in DMSO to prepare a stock solution.
-
In Vivo: For oral administration in mice, a suspension in 2% HPMC with 1% Tween 80, with pH adjusted to 2.2 with MSA, has been reported to be effective.[1] It is recommended to prepare the dosing formulation fresh on the day of the experiment.
-
Storage: Store the this compound powder at -20°C for long-term storage.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Conclusion
This compound has demonstrated significant glucose-lowering efficacy in multiple preclinical models of type 2 diabetes by targeting the GK-GKRP interaction. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. It is crucial to conduct thorough dose-response and pharmacokinetic studies in the specific animal model of interest to determine the optimal experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: AMG-3969
Welcome to the technical support center for AMG-3969. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP)[1][2]. In hepatocytes, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity[2]. By binding to a novel pocket on GKRP, this compound prevents the GK-GKRP interaction. This leads to the translocation of GK from the nucleus to the cytoplasm, where it can phosphorylate glucose, ultimately resulting in lower blood glucose levels in diabetic animal models[2][3].
Q2: What is the reported bioavailability of this compound?
A2: this compound has demonstrated good in vivo pharmacokinetic properties, with a reported oral bioavailability of 75% in rats.
Q3: What are suitable solvents for in vitro and in vivo studies?
A3: For in vitro assays, this compound can be dissolved in DMSO. For in vivo studies in mice, a common vehicle is a formulation of 2% hydroxypropyl methylcellulose (HPMC) and 1% Tween 80 in water, with the pH adjusted to 2.2 with methanesulfonic acid. Alternative formulations to improve solubility for administration can include mixtures of DMSO, PEG300, Tween-80, and saline or corn oil.
Q4: How should this compound be stored?
A4: As a powder, this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it is recommended to store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.
Troubleshooting Guides
Problem 1: Lower than Expected Efficacy in In Vivo Studies
You are administering this compound to diabetic mice but not observing the expected reduction in blood glucose levels.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability/Formulation Issue | Ensure the compound is fully dissolved in the vehicle. Sonication or gentle heating may aid dissolution. Consider trying alternative formulations provided in the solubility protocols to improve absorption. |
| Incorrect Dosing | Verify the dose calculations and administration volume. This compound has shown dose-dependent efficacy, with significant glucose reduction at doses up to 100 mg/kg in db/db mice. |
| Animal Model Selection | This compound is effective in diabetic models (e.g., db/db, ob/ob, DIO mice) but has been reported to be ineffective in lowering blood glucose in normoglycemic mice. Confirm that the chosen animal model is appropriate. |
| Compound Degradation | Ensure that the compound has been stored correctly according to the recommended conditions to prevent degradation. |
| Timing of Blood Glucose Measurement | The peak efficacy of this compound at a 100 mg/kg dose in db/db mice was observed at the 8-hour time point. Ensure that blood glucose is being monitored at appropriate time intervals post-dose. |
Problem 2: Solubility Issues During Formulation Preparation
You are encountering precipitation or difficulty dissolving this compound when preparing formulations.
| Potential Cause | Troubleshooting Step |
| Inadequate Solvent System | For a 2.5 mg/mL solution, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution. Alternatively, a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% Corn Oil can be used. |
| Precipitation Upon Addition of Aqueous Components | Prepare a stock solution in an organic solvent like DMSO first. Then, slowly add the aqueous components while mixing. Gentle heating or sonication can help maintain solubility. |
| Hygroscopic Nature of DMSO | Use newly opened or anhydrous DMSO, as absorbed water can impact the solubility of the compound. |
Problem 3: Inconsistent Results in In Vitro GK-GKRP Disruption Assays
You are observing high variability in your in vitro assays measuring the disruption of the GK-GKRP complex.
| Potential Cause | Troubleshooting Step |
| Influence of Fructose-6-Phosphate (F6P) | The presence of F6P can have a small, deleterious impact on the affinity of this compound for GKRP. Ensure that the buffer conditions, particularly the concentration of F6P, are consistent across all experiments. |
| Protein Quality and Concentration | Use highly purified and active recombinant GCK and GKRP. Inaccuracies in protein concentration can lead to variability. It is recommended to use rat GKRP, which can be produced in larger quantities from bacteria and has a conserved binding site with human GKRP. |
| Assay Conditions | For transient-state kinetic assays, ensure that the buffer contains appropriate components such as sodium phosphate and dithiothreitol, and that the final DMSO concentration is consistent across samples. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ (GK-GKRP Disruption) | 4 nM | |
| EC₅₀ (Cellular Activity) | 0.202 µM |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Reference |
| Bioavailability (F) | 75% |
Table 3: In Vivo Efficacy of this compound in db/db Mice
| Dose | Time Point | Blood Glucose Reduction | Reference |
| 100 mg/kg | 8 hours | 56% |
Experimental Protocols
Protocol 1: In Vivo Blood Glucose Lowering Assay in db/db Mice
-
Animal Model: Use diabetic db/db mice.
-
Randomization: At 8:00 AM, collect a baseline blood sample via retro-orbital sinus puncture to determine blood glucose levels. Randomize animals into groups with similar average blood glucose values (typically between 300 and 500 mg/dL).
-
Formulation: Prepare the vehicle (2% HPMC, 1% Tween 80, pH 2.2 with MSA) and this compound formulations at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administration: At 9:00 AM, administer the vehicle or this compound solution to the mice via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-treatment (e.g., 4, 6, or 8 hours).
-
Drug Exposure Analysis: At each time point, a small blood sample (e.g., 15 µL) can be collected to analyze drug exposure.
(This protocol is adapted from MedChemExpress)
Protocol 2: Transient-State Kinetic Assay for GKRP-AMG-3969 Binding
-
Objective: To measure the association of this compound with GKRP by monitoring the decrease in intrinsic protein fluorescence upon ligand binding.
-
Instrumentation: Use a stopped-flow spectrometer.
-
Reagents:
-
Purified recombinant rat GKRP.
-
This compound.
-
Assay Buffer: 50 mM Sodium Phosphate (pH 7.1), 1 mM Dithiothreitol (DTT), 3% (v/v) DMSO.
-
-
Procedure:
-
Prepare a 4 µM solution of GKRP in the assay buffer.
-
Prepare a range of this compound concentrations (e.g., 0.2 to 2.0 µM) in the assay buffer.
-
Set the excitation wavelength to 280 nm and use an emission wavelength filter of 320 nm.
-
Mix the GKRP solution at a 1:1 ratio with each of the this compound solutions in the stopped-flow instrument at 25°C.
-
Collect a minimum of five individual binding traces on a logarithmic time scale until equilibrium is reached (typically 0.005–20 s) for each this compound concentration.
-
-
Data Analysis: Analyze the binding traces by fitting them to a sum of exponentials equation to yield rate constants and amplitudes for each this compound concentration.
(This protocol is adapted from a study on the binding mechanism of this compound)
Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Workflow for improving this compound bioavailability.
References
Technical Support Center: Investigating Potential Off-Target Effects of AMG-3969
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing AMG-3969, a potent disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction. While this compound has a well-defined on-target mechanism, understanding its potential off-target effects is crucial for accurate experimental interpretation and preclinical safety assessment. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent small molecule that disrupts the interaction between glucokinase (GK) and its inhibitory protein, the glucokinase regulatory protein (GKRP), with an IC50 of 4 nM.[1][2][3] In hepatocytes, GKRP binds to GK and sequesters it in the nucleus in an inactive state, particularly under low glucose conditions.[4][5] By binding to GKRP, this compound prevents this interaction, leading to the translocation of active GK to the cytoplasm. This increases the rate of glucose phosphorylation to glucose-6-phosphate, a key step in glycolysis and glycogen synthesis, ultimately resulting in lower blood glucose levels.
Q2: Are there any known off-target effects of this compound?
A2: To date, publicly available literature does not specify any confirmed unintended off-target proteins for this compound. However, like most small molecule inhibitors, the potential for off-target interactions exists. The broader class of glucokinase activators (GKAs) has been associated with a risk of hypoglycemia; however, this compound's mechanism of disrupting the GK-GKRP interaction is thought to provide a more controlled increase in GK activity, potentially mitigating this risk. It is also important to consider that chronic activation of hepatic GK could influence lipid metabolism, and monitoring triglyceride levels may be prudent. Researchers observing unexpected phenotypes in their experiments should consider the possibility of off-target effects and can use the protocols outlined in this guide to investigate them.
Q3: What are the typical on-target potency values for this compound?
A3: The following table summarizes the key potency values for this compound's on-target activity.
| Parameter | Value | Description |
| IC50 | 4 nM | The concentration of this compound required to inhibit the GK-GKRP interaction by 50%. |
| EC50 | 0.202 µM | The concentration of this compound required to elicit a 50% of its maximal effect in a cell-based assay. |
Q4: What experimental systems are suitable for studying the effects of this compound?
A4: Primary hepatocytes or liver-derived cell lines that endogenously express both glucokinase (GK) and the glucokinase regulatory protein (GKRP) are the most relevant in vitro models. In vivo studies have shown this compound to be effective in rodent models of diabetes.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental outcomes that may be related to potential off-target effects of this compound.
Issue 1: I am observing a cellular phenotype that is not consistent with the known function of the GK-GKRP pathway.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effect | 1. Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype and compare the EC50 to the on-target EC50 of this compound (0.202 µM). A significant deviation may suggest an off-target effect. 2. Use a Negative Control: Synthesize or obtain an inactive analog of this compound. If the phenotype persists with the active compound but not the inactive one, it is more likely to be an on-target effect. If both compounds produce the phenotype, it could be due to a shared off-target interaction or a non-specific effect. 3. Orthogonal Approach: Use an alternative method to modulate the GK-GKRP pathway, such as siRNA-mediated knockdown of GKRP. If this does not replicate the phenotype observed with this compound, it strengthens the possibility of an off-target effect. 4. Off-Target Screening: To identify potential off-target proteins, consider performing a kinome scan, cellular thermal shift assay (CETSA), or a quantitative proteomics screen. Detailed protocols are provided below. |
| Experimental Artifact | 1. Confirm Reagent Quality: Ensure the purity and integrity of your this compound stock. 2. Review Controls: Verify that all positive and negative controls in your experiment are behaving as expected. 3. Optimize Assay Conditions: Re-evaluate your experimental parameters, such as cell density, incubation times, and reagent concentrations. |
Issue 2: My compound is showing cellular toxicity at concentrations close to its on-target EC50.
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Cell Line Comparison: Test the toxicity of this compound in a cell line that does not express GKRP. If toxicity is still observed, it is likely due to an off-target effect. 2. Early Toxicity Screening: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes. 3. Proteomic Profiling: Utilize quantitative proteomics to identify changes in protein expression that may be indicative of cellular stress or toxicity pathways being activated. |
| On-Target Toxicity | 1. Metabolic Overload: Excessive activation of glycolysis due to sustained GK activation could lead to metabolic stress. Assess markers of metabolic health, such as lactate production and ATP levels. 2. Rescue Experiment: If possible, see if overexpression of a downstream metabolic enzyme can alleviate the toxicity. |
Signaling Pathway and Experimental Workflows
Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Signaling Pathway
Experimental Workflow for Off-Target Identification
Experimental Protocols
Protocol 1: Kinome Scanning for Off-Target Kinase Interactions
This protocol describes a competitive binding assay to screen this compound against a large panel of kinases.
Materials:
-
This compound
-
KINOMEscan™ service (or similar)
-
DMSO (vehicle control)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Submission: Submit the compound to a kinome scanning service provider. Typically, a single high concentration (e.g., 1-10 µM) is used for the primary screen.
-
Competitive Binding Assay (Performed by Service Provider):
-
A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.
-
This compound is added to compete for binding to the kinase.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that this compound is interacting with the kinase.
-
-
Data Analysis:
-
Results are typically provided as percent of control (%Ctrl), where a lower percentage indicates stronger binding.
-
A threshold (e.g., <10% or <35% of control) is used to identify primary "hits."
-
-
Follow-up (Optional): For primary hits, a Kd (dissociation constant) determination experiment can be performed by running the assay with a range of this compound concentrations to confirm the interaction and determine its affinity.
Example Data Table:
| Kinase Target | % of Control at 10 µM this compound | Kd (µM) |
| Kinase A | 5% | 0.5 |
| Kinase B | 50% | >10 |
| Kinase C | 8% | 1.2 |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target in a cellular environment by measuring changes in the target protein's thermal stability.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
DMSO
-
Cell culture medium
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against potential target proteins and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the cells to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control.
-
Plot the percentage of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Protocol 3: Quantitative Proteomics for Unbiased Off-Target Identification
This protocol uses mass spectrometry to identify proteins whose expression levels change in response to this compound treatment.
Materials:
-
Hepatocyte cell line
-
This compound
-
DMSO
-
Cell culture reagents
-
Lysis buffer for proteomics
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS instrument
-
Proteomics data analysis software (e.g., MaxQuant)
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat with this compound (e.g., at 1x, 10x, and 100x the on-target EC50) and a vehicle control in biological triplicates.
-
Harvest and lyse the cells.
-
-
Protein Digestion:
-
Quantify the protein concentration in each lysate.
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify proteins from the MS data.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.
-
-
Bioinformatic Analysis:
-
Perform pathway analysis on the list of significantly altered proteins to identify any cellular pathways that are unexpectedly affected by this compound.
-
Disclaimer: The information provided in this technical support center is for research purposes only and is based on currently available scientific literature. It is not intended as a substitute for your own experimental validation. Researchers should always design and perform appropriate controls for their specific experimental systems.
References
Technical Support Center: AMG-3969
Welcome to the technical support center for AMG-3969. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that potently disrupts the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP) with an IC50 of 4 nM.[1][2] In the liver, GKRP binds to GK and sequesters it in the nucleus in an inactive state, particularly during periods of low glucose. By disrupting this interaction, this compound promotes the translocation of GK from the nucleus to the cytoplasm, leading to increased GK activity.[3][4] This enhances glucose uptake and glycogen synthesis in hepatocytes, ultimately resulting in lower blood glucose levels.[3]
Q2: In which experimental models is this compound expected to be effective?
A2: this compound has demonstrated dose-dependent efficacy in lowering blood glucose in various rodent models of diabetes, including diet-induced obese (DIO), ob/ob, and db/db mice. However, it is important to note that this compound is generally ineffective at lowering blood glucose in normoglycemic animals. This selectivity for diabetic models suggests a reduced risk of hypoglycemia compared to direct glucokinase activators.
Q3: What are the potential off-target effects or unintended biological consequences of using this compound?
A3: A key consideration when modulating the GK-GKRP pathway is the potential impact on lipid metabolism. Enhanced hepatic GK activity can lead to an increase in de novo lipogenesis, which may contribute to elevated plasma triglycerides. While some studies with GK-GKRP disruptors suggest a lower risk of hypertriglyceridemia compared to direct GK activators, it remains a critical parameter to monitor in your experiments. Long-term studies are needed to fully evaluate the effects on lipid profiles.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability or poor reproducibility in cell-based assays (e.g., GK translocation, glucose uptake).
-
Possible Cause 1: Suboptimal Compound Solubility. this compound is a hydrophobic molecule, and poor solubility can lead to inconsistent effective concentrations in your assays.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing your working solutions. Use freshly opened DMSO to avoid issues with water absorption, which can affect solubility.
-
Working Concentration: Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Precipitation in Media: Visually inspect your culture media for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower final concentration or incorporating a solubilizing agent like a low concentration of serum or BSA, if compatible with your assay.
-
-
-
Possible Cause 2: Inconsistent Cell Health or Density. Variations in cell confluence or viability can significantly impact assay readouts.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment.
-
Monitor Cell Viability: Perform a viability assay (e.g., trypan blue exclusion, MTT assay) to confirm that the concentrations of this compound and vehicle used are not cytotoxic.
-
Consistent Culture Conditions: Maintain consistent culture conditions (e.g., temperature, CO2 levels, media formulation) across all experiments.
-
-
Issue 2: Unexpected results in glucokinase activity assays.
-
Possible Cause 1: Interference with Assay Components. The assay format (e.g., coupled enzyme assay) may be susceptible to interference from the test compound.
-
Troubleshooting Steps:
-
Run Compound-Only Controls: Include control wells containing this compound without the enzyme or substrate to check for any intrinsic fluorescence or absorbance of the compound at the assay wavelengths.
-
Test for Enzyme Inhibition/Activation: If using a coupled enzyme system (e.g., with glucose-6-phosphate dehydrogenase), test for any direct effects of this compound on the coupling enzyme(s).
-
-
-
Possible Cause 2: Incorrect Assay Conditions. The concentration of substrates or co-factors may not be optimal for detecting the effect of a GK-GKRP disruptor.
-
Troubleshooting Steps:
-
Substrate Concentrations: Ensure that the glucose concentration used in the assay is within the physiological range where GK activity is regulated by GKRP.
-
Presence of Regulatory Molecules: Be aware that other molecules, like fructose-6-phosphate, can influence the GK-GKRP interaction. The presence of such molecules in your assay could affect the observed potency of this compound.
-
-
In Vivo Experiments
Issue 3: High variability in blood glucose-lowering effects in animal models.
-
Possible Cause 1: Improper Formulation and Dosing. Inconsistent formulation can lead to variable bioavailability and exposure.
-
Troubleshooting Steps:
-
Follow Recommended Formulations: Use established formulation protocols to ensure consistent and adequate solubility of this compound for oral gavage or other administration routes. Heating and/or sonication may be necessary to aid dissolution.
-
Homogeneous Suspension: If administering a suspension, ensure it is uniformly mixed before and during dosing to provide a consistent dose to each animal.
-
Accurate Dosing: Calibrate dosing equipment and use precise techniques to ensure each animal receives the intended dose.
-
-
-
Possible Cause 2: Inherent Glycemic Variability in Diabetic Models. Diabetic animal models can exhibit significant fluctuations in blood glucose levels, which can mask the effect of the compound.
-
Troubleshooting Steps:
-
Acclimatization Period: Allow for a sufficient acclimatization period for the animals before starting the experiment.
-
Baseline Measurements: Measure baseline blood glucose levels for each animal before dosing to allow for normalization of the data or for grouping animals with similar baseline glycemia.
-
Control for Circadian Rhythms: Be aware that glucose metabolism is influenced by circadian rhythms. Conduct your experiments at the same time of day to minimize this variability.
-
Appropriate Group Sizes: Use sufficiently large groups of animals to ensure statistical power to detect a significant effect despite individual variability.
-
-
Issue 4: Lack of efficacy in an animal model.
-
Possible Cause 1: Use of a Non-Responsive Strain. As previously mentioned, this compound is not effective in normoglycemic animals.
-
Troubleshooting Steps:
-
Confirm Diabetic Phenotype: Ensure that the animal model used exhibits a clear diabetic phenotype with elevated blood glucose levels.
-
Select Appropriate Model: Choose a well-characterized diabetic model that is known to be responsive to interventions that enhance hepatic glucose uptake.
-
-
-
Possible Cause 2: Insufficient Drug Exposure. The dose administered may not be sufficient to achieve a therapeutic concentration in the target tissue.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound in your specific model.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the plasma and/or liver concentrations of this compound to confirm adequate exposure.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (GK-GKRP disruption) | 4 nM | |
| EC50 (Cellular activity) | 0.202 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose (mg/kg) | Blood Glucose Reduction | Time Point | Reference |
| db/db mice | 100 | 56% | 8 hours |
Table 3: Recommended In Vivo Formulations
| Protocol | Composition | Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: In Vivo Blood Glucose Lowering Study in db/db Mice
-
Animal Model: Use diabetic db/db mice.
-
Randomization: At 8:00 AM, measure baseline blood glucose from a retro-orbital sinus puncture. Randomize animals into groups with similar average blood glucose levels. Include only mice with blood glucose in the range of 300-500 mg/dL.
-
Dosing: At 9:00 AM, administer vehicle (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2) or this compound (e.g., 10, 30, 100 mg/kg) by oral gavage.
-
Blood Glucose Measurement: Measure blood glucose at 4, 6, and 8 hours post-treatment.
-
Drug Exposure Analysis: At each time point, collect a 15 µL whole blood sample for analysis of drug concentration.
Note: This is a reference protocol and may need to be adapted for specific experimental needs.
Visualizations
Caption: this compound mechanism of action in hepatocytes.
Caption: General experimental workflow for this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMG-3969 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use AMG-3969 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP)[1]. In hepatocytes, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity[2]. By binding to GKRP, this compound prevents this interaction, leading to the translocation of GK to the cytoplasm and an increase in its enzymatic activity[1][3]. This ultimately enhances glucose uptake and metabolism in cells.
Q2: What is the recommended starting concentration for this compound in cell culture?
A good starting point for determining the optimal concentration of this compound is based on its half-maximal effective concentration (EC50) observed in primary mouse hepatocytes, which is approximately 0.202 µM[1]. However, the optimal concentration can vary significantly depending on the cell type and the specific experimental endpoint. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A typical starting range for a dose-response experiment could be from 0.01 µM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a lyophilized powder. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO is a common practice. To prepare the stock solution, dissolve the lyophilized powder in anhydrous DMSO by vortexing. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.
It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solutions at -20°C or -80°C for long-term stability. Note that solutions of this compound can be unstable, and it is recommended to prepare fresh working dilutions from the stock for each experiment.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (GK-GKRP Interaction) | 4 nM | Biochemical Assay | |
| EC50 (GK Translocation) | 0.202 µM | Primary Mouse Hepatocytes |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method to assess the cytotoxic effects of this compound and determine a suitable concentration range for your experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. A common approach is to perform a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., 0.01 µM to 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the concentration of this compound. This will allow you to determine the concentration at which this compound becomes cytotoxic to your cells and to select a non-toxic concentration range for your functional assays.
Protocol 2: Measuring Glucose Uptake in Hepatocytes Treated with this compound
This protocol provides a method to measure the effect of this compound on glucose uptake in a hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Glucose-free culture medium
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (positive control)
-
PBS
-
Lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate and grow to confluency.
-
Serum Starvation: Before the assay, starve the cells in serum-free medium for 4-6 hours to reduce basal glucose uptake.
-
Pre-treatment with this compound: Pre-incubate the cells with the desired concentration of this compound (determined from your dose-response experiment) in serum-free, glucose-free medium for 1-2 hours. Include a vehicle control and a positive control (e.g., insulin).
-
Glucose Uptake: Add 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog to each well and incubate for 15-30 minutes.
-
Wash: Stop the glucose uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Measurement:
-
For 2-Deoxy-D-[³H]glucose: Transfer the cell lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
-
For fluorescent glucose analogs: Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Normalization: Normalize the glucose uptake data to the total protein concentration in each well.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium, or "solvent shock" occurs when adding the DMSO stock to the medium.
-
Troubleshooting Steps:
-
Check Stock Solution: Ensure your DMSO stock solution is fully dissolved. If you see any precipitate, gently warm the solution or sonicate it briefly.
-
Optimize Dilution: When preparing your working solution, add the this compound stock solution to the culture medium dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent localized high concentrations.
-
Pre-warm Medium: Use pre-warmed (37°C) cell culture medium for making your dilutions, as solubility is often temperature-dependent.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (ideally ≤ 0.1%) to minimize both solubility issues and solvent-induced cytotoxicity.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent cell health, passage number, or seeding density. Instability of this compound in solution.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and plates. Visually inspect cells for consistent morphology and confluency before starting an experiment.
-
Prepare Fresh Solutions: As this compound solutions can be unstable, prepare fresh working dilutions from your frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.
-
Consistent Incubation Times: Ensure that incubation times with this compound are consistent across all experiments. For longer-term experiments, consider replenishing the medium with fresh compound at regular intervals.
-
Issue 3: Unexpected Cytotoxicity at Low Concentrations
-
Possible Cause: The specific cell line being used is particularly sensitive to the effects of GK activation or potential off-target effects of this compound. The final DMSO concentration may be too high.
-
Troubleshooting Steps:
-
Perform a Detailed Cytotoxicity Assay: Conduct a thorough dose-response and time-course experiment to precisely determine the cytotoxic threshold for your specific cell line.
-
Check DMSO Toxicity: Run a vehicle control with a range of DMSO concentrations to ensure that the observed cytotoxicity is not due to the solvent.
-
Consider Off-Target Effects: While this compound is reported to be selective, all small molecules have the potential for off-target effects. If you observe unexpected phenotypes, it may be necessary to validate your findings using a secondary method or a different GK-GKRP disruptor if available.
-
Issue 4: No or Weak Biological Effect Observed
-
Possible Cause: The concentration of this compound is too low. The cell line does not express sufficient levels of GK and GKRP. The compound has degraded.
-
Troubleshooting Steps:
-
Increase Concentration: If no cytotoxicity is observed, try increasing the concentration of this compound.
-
Confirm Target Expression: Verify that your cell line of interest expresses glucokinase (GK) and the glucokinase regulatory protein (GKRP) at the mRNA or protein level. The mechanism of action of this compound is dependent on the presence of this protein complex.
-
Use a Fresh Aliquot: Prepare fresh dilutions from a new, unopened aliquot of your this compound stock solution to rule out compound degradation.
-
Optimize Incubation Time: The kinetics of GK translocation and the subsequent metabolic effects may vary between cell types. Perform a time-course experiment to determine the optimal incubation time to observe the desired effect.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
References
Technical Support Center: AMG-3969 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AMG-3969 in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP)[1]. In the liver, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity. By disrupting this interaction, this compound promotes the translocation of GK to the cytoplasm, increasing its availability to phosphorylate glucose. This enhancement of hepatic glucose metabolism leads to a reduction in blood glucose levels, particularly in diabetic states[2].
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated dose-dependent efficacy in lowering blood glucose in several rodent models of type 2 diabetes, including:
Notably, this compound is reported to be ineffective at lowering blood glucose in normoglycemic animals, which may reduce the risk of hypoglycemia.
Troubleshooting Guide
Formulation and Administration
Q3: I am having trouble dissolving this compound for oral gavage. What is the recommended vehicle and procedure?
A3: this compound is a crystalline solid. A common vehicle for oral administration in mice is a suspension of 2% hydroxypropyl methylcellulose (HPMC) and 1% Tween 80 in an acidic aqueous solution (pH 2.2, adjusted with methanesulfonic acid).
For alternative formulations, the following have been reported to achieve a clear solution at concentrations of at least 2.5 mg/mL:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
Troubleshooting tips: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution. It is also recommended to prepare the formulation fresh for each use as solutions may be unstable.
Q4: I am concerned about the stability of my this compound stock solution. What are the storage recommendations?
A4: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution (e.g., in DMSO), it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Pharmacodynamics and Efficacy
Q5: My blood glucose readings are highly variable between animals in the same treatment group. What could be the cause and how can I minimize this?
A5: High variability in blood glucose readings is a common challenge in rodent studies. Several factors can contribute to this:
-
Animal Handling and Stress: Stress from handling and procedures like tail-vein bleeding can cause a rapid increase in blood glucose. It is crucial to handle the mice gently and consistently. Acclimatizing the animals to the procedures before the study begins can help reduce stress-induced hyperglycemia. The experience of the technician can also play a role, with more experienced handlers often inducing less stress.
-
Fasting Period: The duration of fasting prior to blood glucose measurement can significantly impact the results. A 6-hour fast is common for glucose tolerance tests in mice. Inconsistent fasting times across animals will lead to variability.
-
Gavage Technique: Inconsistent administration of the compound via oral gavage can lead to variability in drug exposure and, consequently, in the pharmacodynamic response. Ensure that the gavage is performed correctly and consistently for all animals.
-
Glucometer Accuracy: Glucometers designed for human use may have limitations in their detection range, often capping at 500 mg/dL. For diabetic models where glucose levels can exceed this, you may get a "high" reading, which does not reflect the actual value. Consider using a biochemical assay for more accurate measurements in severely hyperglycemic animals.
-
Strain and Substrain Differences: Different mouse strains and even substrains can have inherent differences in their metabolic phenotypes and responses to treatment. Ensure you are using a consistent and well-characterized strain for your studies.
Q6: I am not observing a significant glucose-lowering effect with this compound in my diabetic mouse model. What should I check?
A6: If you are not seeing the expected efficacy, consider the following:
-
Formulation and Dosing: Double-check your calculations for the dose and the preparation of the formulation. Ensure the compound is fully dissolved or homogenously suspended.
-
Animal Model: Confirm that the diabetic phenotype of your animal model is well-established and appropriate for the mechanism of action of this compound. The glucose-lowering effect of GKRP disruptors is dependent on a hyperglycemic state.
-
Timing of Measurements: The peak effect of this compound on blood glucose has been observed at around 8 hours post-dose in db/db mice. Ensure your blood sampling time points are appropriate to capture the expected pharmacodynamic response.
-
Drug Exposure: If possible, measure the plasma concentration of this compound to confirm adequate drug exposure in your animals.
Potential Side Effects and Management
Q7: I have observed an increase in plasma triglycerides in my this compound-treated animals. Is this expected and how should I interpret it?
A7: Yes, an increase in plasma triglycerides, or hypertriglyceridemia, is a potential side effect of disrupting the GK-GKRP interaction. The increased hepatic glucose flux resulting from GK activation can be shunted into de novo lipogenesis, leading to increased VLDL-triglyceride secretion.
Interpretation and Management:
-
Monitoring: It is crucial to monitor the lipid profiles (triglycerides, total cholesterol, HDL, LDL) of the animals at baseline and throughout the study.
-
Dietary Considerations: The composition of the diet can influence the severity of hypertriglyceridemia. Be aware of the fat and carbohydrate content of the chow being used.
-
Data Interpretation: When interpreting the data, it is important to consider the trade-off between the beneficial glucose-lowering effect and the potential adverse lipid profile. The significance of this finding will depend on the specific research question and the therapeutic context. In some preclinical studies, this may be an acceptable on-target effect, while in others, it might necessitate further investigation or the exploration of combination therapies.
Data Summary and Experimental Protocols
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| In Vitro Potency | |||
| GK-GKRP Disruption IC₅₀ | 4 nM | - | |
| Cellular EC₅₀ | 0.202 µM | Isolated Hepatocytes | |
| In Vivo Efficacy | |||
| Blood Glucose Reduction | 56% at 8h | db/db mice (100 mg/kg) | |
| Pharmacokinetics | |||
| Oral Bioavailability | 75% | Rats |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in db/db Mice
-
Animal Model: Male db/db mice are suitable for this study.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Randomization: At the start of the study, randomize animals into treatment groups based on their non-fasted blood glucose levels to ensure comparable starting values.
-
Formulation: Prepare this compound as a suspension in 2% HPMC, 1% Tween 80, with the pH adjusted to 2.2 using methanesulfonic acid.
-
Dosing: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (pre-dose) and at various time points post-dose (e.g., 4, 6, 8, and 24 hours). Measure blood glucose using a calibrated glucometer.
-
Lipid Profile Analysis: Collect a larger blood sample at the terminal time point for the analysis of plasma triglycerides and other lipids.
Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
References
AMG-3969 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of AMG-3969 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: For in vitro experiments, it is recommended to dissolve this compound in newly opened, hygroscopic DMSO to a concentration of ≥ 100 mg/mL (191.40 mM).[1] For in vivo studies, a clear stock solution should first be prepared using an in vitro method, which can then be diluted with co-solvents.[1]
Q2: My this compound is precipitating out of solution. What should I do?
A2: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to help dissolve the compound.[1] It is also crucial to ensure that the solvent, particularly DMSO, is of high quality and free from moisture, as hygroscopic DMSO can significantly impact solubility.[1]
Q3: What are the recommended storage conditions for this compound?
A3: The stability of this compound depends on whether it is in powder form or in solution. For optimal stability, adhere to the storage conditions outlined in the table below. It is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[2]
Q4: For how long is a stock solution of this compound stable?
A4: Stock solutions of this compound in DMSO are stable for up to 2 years when stored at -80°C and for up to 1 year when stored at -20°C. However, some suppliers suggest that solutions are unstable and should be prepared fresh. For in vivo working solutions, it is best practice to prepare them fresh on the day of use.
Q5: Can I use a buffer other than the one specified in the protocol?
A5: The provided protocols have been validated for the specified buffer systems. For instance, binding studies have been successfully performed using a buffer containing 50 mM sodium phosphate (pH 7.1), 1 mM dithiothreitol, and 3% (v/v) DMSO. Using a different buffer system may impact the solubility and stability of this compound and could affect experimental outcomes. If you must use a different buffer, it is highly recommended to perform preliminary solubility and stability tests.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure that both powdered compound and solutions are stored at the correct temperatures and protected from moisture. Prepare fresh working solutions for each experiment. |
| Inaccurate concentration of the stock solution. | Use a calibrated balance for weighing the powder and high-quality solvents for dissolution. Confirm the concentration using a suitable analytical method if necessary. | |
| Low cellular activity | Poor solubility in the final culture medium. | When diluting the DMSO stock solution into an aqueous medium, ensure rapid mixing to avoid precipitation. The final DMSO concentration in cell-based assays should be kept low (typically <0.5%) to minimize solvent toxicity and solubility issues. |
| Consider using one of the recommended solvent systems for in vivo studies if appropriate for your cellular model, as these are optimized for solubility. | ||
| Unexpected off-target effects | High concentration of this compound or solvent. | Perform a dose-response curve to determine the optimal concentration for your experiment. Ensure the final solvent concentration is within a range that is non-toxic to your cells. |
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 2 years | |
| -20°C | 1 year | ||
| Lyophilized | -20°C (desiccated) | 36 months |
Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (191.40 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.79 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.79 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.79 mM) |
Experimental Protocols
Preparation of this compound for In Vivo Studies
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure the final solution is clear. If precipitation occurs, gentle heating or sonication can be applied.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
In Vivo Blood Glucose Measurement in db/db Mice
This protocol outlines a method for assessing the efficacy of this compound in a diabetic mouse model.
Animal Model:
-
Diabetic db/db mice with blood glucose levels between 300 and 500 mg/dL.
Procedure:
-
At 8:00 AM, collect a baseline blood sample via retro-orbital sinus puncture to determine initial blood glucose levels.
-
Randomize the mice into treatment groups with similar average blood glucose values.
-
At 9:00 AM, administer vehicle (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2) or this compound (e.g., 10, 30, 100 mg/kg) via oral gavage.
-
Measure blood glucose at specified time points (e.g., 4, 6, or 8 hours) post-treatment.
-
At each time point, a small blood sample (e.g., 15 μL) can also be collected to analyze drug exposure.
Visualizations
Caption: this compound signaling pathway in hepatocytes.
Caption: In vivo experimental workflow for this compound.
References
Technical Support Center: AMG-3969 and Glucokinase Regulatory Protein (GKRP) Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of fructose 6-phosphate (F6P) on the activity of AMG-3969, a potent disruptor of the glucokinase (GCK) and glucokinase regulatory protein (GKRP) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small-molecule disruptor of the interaction between glucokinase (GCK) and glucokinase regulatory protein (GKRP)[1][2][3][4]. In hepatocytes, GKRP binds to GCK and sequesters it in the nucleus, thereby inhibiting its activity[5]. By binding to a novel pocket on GKRP, distinct from the phosphofructose-binding site, this compound prevents the GCK-GKRP interaction. This leads to the translocation of GCK to the cytoplasm, where it can phosphorylate glucose, thus increasing hepatic glucose uptake and reducing blood glucose levels.
Q2: How does fructose 6-phosphate (F6P) regulate the GCK-GKRP interaction?
Fructose 6-phosphate is a physiological allosteric modulator that enhances the interaction between GCK and GKRP. By binding to GKRP, F6P stabilizes the GCK-GKRP complex, promoting the sequestration of GCK in the nucleus and its subsequent inhibition, particularly during periods of low glucose.
Q3: What is the direct impact of fructose 6-phosphate on the binding affinity of this compound to GKRP?
Fructose 6-phosphate has a modest negative, or deleterious, impact on the binding affinity of this compound for GKRP. Experimental data shows that the presence of F6P increases the apparent dissociation constant (Kd) of this compound for GKRP by approximately 5-fold. This suggests that F6P slightly weakens the interaction between this compound and GKRP.
Q4: Does fructose 6-phosphate alter the binding mechanism of this compound to GKRP?
No, the presence of fructose 6-phosphate does not substantially change the binding mechanism of this compound to GKRP. This compound binds to GKRP through a conformational selection mechanism, and this mechanism is conserved even in the presence of F6P.
Data Presentation
The following table summarizes the quantitative data on the impact of fructose 6-phosphate on the binding affinity of this compound to GKRP.
| Condition | Apparent Dissociation Constant (Kd) of this compound for GKRP (M) | Fold Change in Kd |
| Without Fructose 6-Phosphate | 3.2 x 10-9 | - |
| With Fructose 6-Phosphate | 1.6 x 10-8 | 5-fold increase |
Data sourced from transient-state kinetic assays.
Experimental Protocols
Protocol: Transient-State Kinetic Assay for Measuring this compound and GKRP Binding
This protocol describes a method to measure the binding kinetics of this compound to GKRP in the presence and absence of fructose 6-phosphate using changes in intrinsic protein fluorescence.
Materials:
-
Purified rat GKRP
-
This compound
-
Fructose 6-phosphate (F6P)
-
Assay Buffer: 50 mM sodium phosphate (pH 7.1), 1 mM dithiothreitol (DTT)
-
DMSO
-
Stopped-flow spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a working solution of GKRP (e.g., 8 µM) in the assay buffer.
-
Prepare a range of this compound working solutions (e.g., 0.4 to 4.0 µM) in assay buffer containing a final concentration of 3% (v/v) DMSO.
-
For experiments with F6P, supplement the assay buffer with a saturating concentration of F6P (e.g., 2 mM) for both the GKRP and this compound solutions.
-
-
Instrumentation Setup:
-
Set the excitation wavelength of the spectrofluorometer to 280 nm to excite tryptophan residues in GKRP.
-
Use an emission wavelength filter of 320 nm.
-
Set the monochromator slit width to 0.26 nm.
-
-
Binding Measurement:
-
Perform transient-state binding experiments by mixing equal volumes (1:1 ratio) of the GKRP solution and the this compound solutions in the stopped-flow instrument. This will result in final concentrations of, for example, 4 µM GKRP and 0.2 to 2.0 µM this compound.
-
Collect fluorescence traces over a time course (e.g., 0.005 to 20 seconds) until the binding reaction reaches equilibrium.
-
Collect a minimum of five individual binding traces for each this compound concentration.
-
-
Data Analysis:
-
Average the binding traces for each concentration.
-
Fit the averaged curves to a sum of exponentials equation to determine the observed rate constants (kobs).
-
Plot the kobs values against the this compound concentration to determine the kinetic parameters of binding.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound activity | Compound Instability: this compound solutions may be unstable. | Prepare fresh stock solutions of this compound in DMSO and use them on the same day for in vitro experiments. Avoid repeated freeze-thaw cycles. |
| Incorrect Compound Enantiomer: this compound is a chiral molecule, and only the S-enantiomer is active. | Ensure the use of the purified S-enantiomer of this compound. The racemic mixture will have lower apparent potency. | |
| High background fluorescence in the assay | Intrinsic Fluorescence of this compound: this compound itself exhibits a slight fluorescence. | While generally not significant at the concentrations used, it is important to run a control with this compound alone in the assay buffer to quantify its contribution to the overall signal. |
| Contaminated Buffers or Reagents: Impurities in the buffer or reagents can lead to high background. | Use high-purity reagents and freshly prepared buffers. Filter-sterilize buffers if necessary. | |
| Variability in kinetic measurements | Inconsistent Mixing in Stopped-Flow: Improper mixing can lead to variable reaction initiation. | Ensure the stopped-flow instrument is properly maintained and calibrated. Check for air bubbles in the lines. |
| Protein Aggregation: GKRP may aggregate, leading to inconsistent results. | Centrifuge the GKRP stock solution before use to remove any aggregates. Ensure the protein is stored correctly. | |
| Unexpectedly low affinity of this compound for GKRP | Presence of Competing Sugars: Unintended presence of F6P or other stabilizing sugars in the assay. | Ensure all reagents and buffers are free from contaminating sugars unless their effect is being intentionally studied. |
| Suboptimal Assay Conditions: pH or ionic strength of the buffer may not be optimal. | The provided protocol uses a pH of 7.1. If deviating, validate that the binding is not adversely affected. |
Visualizations
Caption: Signaling pathway of GCK regulation by GKRP and the points of intervention by F6P and this compound.
Caption: Experimental workflow for the transient-state kinetic assay.
Caption: Logical relationship of F6P's impact on this compound activity and GCK regulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SmallMolecules.com | this compound (5 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. adooq.com [adooq.com]
- 5. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AMG-3969 Cellular Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing AMG-3969 in cellular assays. Here you will find troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small-molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1][2] In hepatocytes, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity. By binding to GKRP, this compound prevents this interaction, leading to the translocation of GK from the nucleus to the cytoplasm, where it can phosphorylate glucose and promote glucose metabolism.[3][4]
Q2: What are the key cellular assays for evaluating the activity of this compound?
A2: The two primary types of cellular assays used to assess the efficacy of this compound are:
-
Glucokinase (GK) Translocation Assays: These assays, typically performed in primary hepatocytes, visually track the movement of GK from the nucleus to the cytoplasm upon treatment with this compound. This is often quantified using immunofluorescence microscopy.
-
GK-GKRP Protein-Protein Interaction (PPI) Assays: These are biochemical or cell-based assays designed to measure the disruption of the GK-GKRP complex. Common formats include Homogeneous Time-Resolved Fluorescence (HTRF) and other FRET-based methods.
Q3: What are the expected IC50 and EC50 values for this compound?
A3: this compound is a highly potent compound. The reported half-maximal inhibitory concentration (IC50) for the disruption of the GK-GKRP interaction is approximately 4 nM. The half-maximal effective concentration (EC50) for inducing GK translocation in hepatocytes is approximately 0.202 µM.[1]
Q4: In which cell types are this compound assays typically performed?
A4: The most relevant cell type for studying the cellular activity of this compound is primary hepatocytes, as these cells endogenously express both glucokinase (GK) and the glucokinase regulatory protein (GKRP).
Q5: Has this compound been evaluated in clinical trials?
A5: Information from the searches indicates that this compound and similar GK-GKRP disruptors have been investigated for their potential as treatments for type 2 diabetes. However, the highest research and development status found for this compound is "Discontinued". For the most current clinical trial status, it is recommended to consult clinical trial registries.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity.
| Parameter | Value | Assay Type | Cell Type/System |
| IC50 | 4 nM | GK-GKRP Interaction Assay | Biochemical |
| EC50 | 0.202 µM | GK Translocation Assay | Primary Mouse Hepatocytes |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for a glucokinase translocation assay.
Caption: Mechanism of action of this compound in hepatocytes.
Caption: A typical workflow for a glucokinase translocation immunofluorescence assay.
Troubleshooting Guides
Glucokinase (GK) Translocation Assay (Immunofluorescence)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No GK Signal | - Ineffective primary antibody- Incorrect antibody dilution- Insufficient cell permeabilization- Over-fixation of cells- Low GK expression in cells | - Validate primary antibody specificity via Western Blot.- Optimize primary and secondary antibody concentrations.- Ensure complete permeabilization (e.g., with 0.1-0.25% Triton X-100).- Reduce fixation time or use a less harsh fixative.- Confirm GK expression in the hepatocyte batch. |
| High Background Staining | - Non-specific antibody binding- Insufficient blocking- Autofluorescence of cells or reagents | - Increase blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).- Titrate down primary and secondary antibody concentrations.- Include an isotype control for the primary antibody.- Use a commercial anti-fade mounting medium with an antifade agent. |
| Inconsistent GK Translocation | - Variable cell health or density- Inconsistent treatment timing- Edge effects in the multi-well plate | - Ensure consistent cell seeding density and viability.- Use a multichannel pipette for simultaneous compound addition.- Avoid using the outer wells of the plate or ensure proper humidification during incubation. |
| No Translocation Observed with this compound | - Inactive compound- Incorrect compound concentration- Insufficient incubation time | - Verify the integrity and concentration of the this compound stock solution.- Perform a dose-response experiment to ensure an appropriate concentration range is tested.- Optimize the incubation time for maximal translocation. |
GK-GKRP Protein-Protein Interaction (HTRF) Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Assay Window (Signal-to-Background) | - Suboptimal antibody/protein concentrations- Inactive recombinant proteins- Quenching of the fluorescent signal | - Titrate the concentrations of the donor and acceptor-labeled antibodies and recombinant GK and GKRP to find the optimal ratio.- Verify the activity and purity of the recombinant proteins.- Check for compound interference (color quenching or autofluorescence). |
| High Well-to-Well Variability | - Pipetting errors- Incomplete mixing of reagents- Air bubbles in wells | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of reagents before and after addition to the plate.- Centrifuge the plate briefly after adding all reagents to remove air bubbles. |
| False Positives/Negatives | - Compound autofluorescence- Non-specific inhibition- Assay artifacts | - Pre-read the plate before adding HTRF reagents to identify autofluorescent compounds.- Perform counter-screens to rule out non-specific effects.- Test the compound in an orthogonal assay (e.g., a different PPI assay format). |
Experimental Protocols
Detailed Protocol for Hepatocyte Glucokinase (GK) Translocation Assay
Objective: To quantify the translocation of glucokinase from the nucleus to the cytoplasm in primary hepatocytes upon treatment with this compound.
Materials:
-
Primary hepatocytes (e.g., mouse or human)
-
Collagen-coated 96-well imaging plates
-
Hepatocyte culture medium
-
This compound stock solution (in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Glucokinase
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system or fluorescence microscope
Methodology:
-
Cell Seeding:
-
Thaw and plate primary hepatocytes onto collagen-coated 96-well imaging plates at a pre-determined optimal density.
-
Culture the cells for 24-48 hours to allow for attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in hepatocyte culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate at 37°C in a humidified incubator for the desired time (e.g., 60 minutes).
-
-
Immunofluorescence Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-glucokinase antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI or Hoechst 33342 for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Capture images in the channels for the secondary antibody (e.g., FITC/GFP) and the nuclear stain (e.g., DAPI).
-
Using image analysis software, define the nuclear and cytoplasmic compartments based on the nuclear stain.
-
Measure the mean fluorescence intensity of the glucokinase signal in both the nuclear and cytoplasmic compartments for a significant number of cells per well.
-
Calculate the nuclear-to-cytoplasmic (N/C) intensity ratio for each cell.
-
Plot the N/C ratio or the cytoplasmic intensity as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
References
Validation & Comparative
A Head-to-Head Comparison of AMG-3969 and AMG-1694: Efficacy as Glucokinase-Glucokinase Regulatory Protein Disruptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two small-molecule disruptors of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction, AMG-3969 and AMG-1694. Both compounds have been investigated as potential therapeutic agents for type 2 diabetes. This document summarizes their performance based on available preclinical data, details the experimental protocols used in their evaluation, and visualizes the key pathways and workflows.
Executive Summary
This compound and AMG-1694 are potent disruptors of the GK-GKRP interaction, a key regulatory mechanism in hepatic glucose metabolism. By disrupting this interaction, these molecules promote the release of GK from its inactive state in the nucleus of hepatocytes, leading to increased glucose phosphorylation and ultimately, a reduction in blood glucose levels. Preclinical studies have demonstrated that this compound is a structurally optimized successor to AMG-1694, exhibiting greater in vivo efficacy and improved pharmacokinetic properties. Both compounds have shown significant glucose-lowering effects in rodent models of diabetes.[1][2]
Data Presentation
In Vitro Potency
The following table summarizes the in vitro potency of this compound and AMG-1694 in disrupting the GK-GKRP interaction and restoring glucokinase activity.
| Compound | Assay | Parameter | Value |
| This compound | GK-GKRP Interaction | IC₅₀ | 4 nM[3] |
| Cellular Activity (Hepatocytes) | EC₅₀ | 0.202 µM[3] | |
| AMG-1694 | GK-GKRP Interaction | IC₅₀ | 7 nM[4] |
| GK Enzymatic Activity Restoration | EC₅₀ | 0.020 µM |
In Vivo Efficacy: Blood Glucose Reduction
The table below presents the in vivo efficacy of this compound in a diabetic mouse model. While direct head-to-head comparative in vivo data with AMG-1694 is limited in the public domain, AMG-1694 has been reported to normalize blood glucose levels in several rodent models of diabetes.
| Compound | Animal Model | Dose (mg/kg) | Time Point | Blood Glucose Reduction (%) |
| This compound | db/db mice | 10 | 8 h | Significant (quantitative data not specified) |
| db/db mice | 30 | 8 h | Significant (quantitative data not specified) | |
| db/db mice | 100 | 8 h | 56% |
Note: this compound was found to be ineffective in lowering blood glucose in normoglycemic C57BL/6 mice.
Signaling Pathway and Mechanism of Action
This compound and AMG-1694 act by disrupting the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP) in hepatocytes. In the fasting state, GKRP binds to GK and sequesters it in the nucleus in an inactive state. Following a meal, rising glucose and fructose-1-phosphate levels promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm and phosphorylate glucose. This compound and AMG-1694 mimic the effect of these endogenous signals by directly binding to GKRP, inducing a conformational change that leads to the release of active GK into the cytoplasm.
Experimental Protocols
In Vivo Efficacy in db/db Mice (this compound)
This protocol describes the methodology used to evaluate the in vivo efficacy of this compound in a diabetic mouse model.
-
Animal Model: Male diabetic db/db mice are used.
-
Acclimation and Randomization: Animals are acclimated, and baseline blood glucose levels are measured at 8:00 AM via retro-orbital sinus puncture. Mice with blood glucose levels between 300 and 500 mg/dL are randomized into treatment groups.
-
Dosing: At 9:00 AM, mice are orally gavaged with either vehicle (2% hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2) or this compound at doses of 10, 30, or 100 mg/kg.
-
Blood Glucose Measurement: Blood glucose levels are measured at 4, 6, and 8 hours post-treatment.
-
Drug Exposure Analysis: At each time point, a 15 µL whole blood sample is collected for drug exposure analysis.
GK-GKRP Interaction Assay (AlphaScreen)
A bead-based proximity assay (AlphaScreen) is commonly used to measure the disruption of the GK-GKRP binding interaction.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when GK and GKRP interact, generating a luminescent signal. A disruptor compound will prevent this interaction, leading to a decrease in the signal.
-
Reagents: Human GK and GKRP constructs are used.
-
Procedure:
-
One protein (e.g., GK) is captured on the donor beads, and the other (e.g., GKRP) on the acceptor beads.
-
The beads are incubated with the test compound (this compound or AMG-1694).
-
The mixture is illuminated at 680 nm, and the luminescent signal at 520-620 nm is measured.
-
-
Data Analysis: The IC₅₀ value is determined by measuring the concentration of the compound that causes a 50% reduction in the luminescent signal.
Glucokinase Translocation Assay
This assay measures the ability of the compounds to promote the translocation of GK from the nucleus to the cytoplasm in hepatocytes.
-
Cell Model: The assay can be performed using primary mouse, rat, or human hepatocytes.
-
Procedure:
-
Hepatocytes are treated with the test compound.
-
Cells are then fixed and stained with antibodies specific for GK.
-
The subcellular localization of GK is visualized and quantified using immunofluorescence microscopy.
-
-
Data Analysis: The EC₅₀ value is determined as the concentration of the compound that induces 50% of the maximal GK translocation from the nucleus to the cytoplasm.
Conclusion
Both this compound and AMG-1694 are effective disruptors of the GK-GKRP interaction, with this compound demonstrating higher in vitro and in vivo potency in preclinical models. The data suggests that this compound is a more optimized compound with a potentially better therapeutic profile for the treatment of type 2 diabetes. Further head-to-head clinical studies would be necessary to definitively establish the comparative efficacy and safety of these two molecules in humans.
References
A Head-to-Head Comparison: AMG-3969 and Glucokinase Activators in Glycemic Control
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel glucokinase regulatory protein (GKRP) disruptor, AMG-3969, and traditional glucokinase activators (GKAs). This document synthesizes preclinical and clinical data to evaluate their performance, mechanisms of action, and potential therapeutic implications in the context of type 2 diabetes.
The management of type 2 diabetes mellitus (T2DM) continues to be a significant challenge, driving the exploration of innovative therapeutic strategies. Among these, targeting the glucokinase (GK) pathway has emerged as a promising approach to restore glucose homeostasis. This guide delves into a comparative analysis of two distinct modulators of GK activity: this compound, a small molecule disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, and various glucokinase activators (GKAs), with a focus on the dual-acting Dorzagliatin and the liver-selective TTP399.
Differentiated Mechanisms of Action
This compound and GKAs employ fundamentally different strategies to enhance glucokinase activity. GKAs, such as Dorzagliatin and TTP399, are allosteric activators that directly bind to the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose.[1] This leads to enhanced glucose phosphorylation in both the pancreas and the liver (in the case of dual-acting GKAs like Dorzagliatin) or primarily in the liver (for liver-selective GKAs like TTP399).[2]
In contrast, this compound does not directly interact with glucokinase. Instead, it potently disrupts the interaction between glucokinase and its inhibitory protein, GKRP.[3][4] In the liver, GKRP sequesters glucokinase in the nucleus in an inactive state during periods of low glucose.[5] By preventing this interaction, this compound promotes the translocation of glucokinase to the cytoplasm, thereby increasing its availability to phosphorylate glucose, particularly in hyperglycemic conditions. A significant advantage of this mechanism is that the glucose-lowering effect of this compound is primarily observed in diabetic animal models and not in normoglycemic ones, suggesting a lower intrinsic risk of hypoglycemia.
Performance and Efficacy: A Comparative Overview
The following tables summarize the available quantitative data from preclinical and clinical studies for this compound and representative glucokinase activators. It is important to note that the absence of direct head-to-head preclinical studies necessitates a cross-study comparison, and results should be interpreted with this limitation in mind.
| Parameter | This compound | Dorzagliatin (Dual-Acting GKA) | TTP399 (Liver-Selective GKA) |
| Mechanism of Action | GK-GKRP Interaction Disruptor | Direct Allosteric Activator of Glucokinase (Pancreas & Liver) | Direct Allosteric Activator of Glucokinase (Liver-selective) |
| Potency (in vitro) | IC₅₀: 4 nM (GK-GKRP disruption) | - | - |
| Cellular Activity | EC₅₀: 0.202 µM | - | - |
| Primary Site of Action | Liver | Pancreas and Liver | Liver |
Table 1: Mechanistic and Potency Comparison
| Parameter | This compound (Preclinical) | Dorzagliatin (Clinical) | TTP399 (Clinical) |
| Animal Model/Study Population | db/db mice | Type 2 Diabetes Patients | Type 2 Diabetes Patients |
| Dose | 100 mg/kg | 75 mg twice daily | 800 mg/day |
| Blood Glucose Reduction | 56% reduction at 8 hours | - | - |
| HbA1c Reduction | - | -0.65% (vs. placebo) | -0.9% (placebo-subtracted) |
| Fasting Plasma Glucose (FPG) Reduction | - | -9.22 mg/dL (vs. placebo) | Improved fasting plasma glucose levels |
| 2-hour Postprandial Glucose (2h-PPG) Reduction | - | -48.70 mg/dL (vs. placebo) | Reduced postprandial glucose |
Table 2: Glycemic Control Efficacy
| Parameter | This compound (Preclinical Inference) | Dorzagliatin (Clinical) | TTP399 (Clinical & Preclinical) |
| Hypoglycemia Risk | Low (glucose-lowering effect restricted to diabetic animals) | Higher incidence than placebo (mild) | No significant increase in hypoglycemia; 40% reduction in hypoglycemic episodes in a T1D study |
| Effect on Triglycerides | Not reported to increase triglycerides | Increased triglycerides (0.43 mmol/L vs. placebo) | No detrimental effect on plasma lipids; Reduced plasma and liver triglycerides in diabetic mice |
Table 3: Safety and Metabolic Profile
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Detailed Experimental Methodologies
In Vitro GK-GKRP Disruption Assay (Example: Lanthanide Resonance Energy Transfer - LRET)
-
Principle: This assay measures the disruption of the interaction between glucokinase (GK) and GKRP. GK is labeled with a lanthanide donor (e.g., Terbium cryptate) and GKRP with a fluorescent acceptor (e.g., d2). When in close proximity, energy transfer occurs. A disruptor compound will decrease the LRET signal.
-
Reagents:
-
Recombinant human GK labeled with a lanthanide donor.
-
Recombinant human GKRP labeled with a fluorescent acceptor.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 0.1% BSA, 0.05% Tween-20).
-
This compound and control compounds.
-
-
Procedure:
-
Add labeled GK and GKRP to a microplate well containing assay buffer.
-
Add varying concentrations of this compound or control compounds.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a compatible reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the LRET ratio and determine the IC₅₀ value for the disruption of the interaction.
-
In Vitro Glucokinase Activation Assay
-
Principle: This spectrophotometric assay measures the rate of glucose-6-phosphate (G6P) production by glucokinase, which is coupled to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH).
-
Reagents:
-
Recombinant human glucokinase.
-
Assay buffer (e.g., 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Glucose, ATP, NADP⁺, and G6PDH.
-
Glucokinase activator (GKA) and control compounds.
-
-
Procedure:
-
In a microplate, combine the assay buffer, ATP, NADP⁺, G6PDH, and the GKA at various concentrations.
-
Initiate the reaction by adding a mixture of glucokinase and glucose.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
Calculate the reaction velocity and determine the EC₅₀ for glucokinase activation.
-
In Vivo Blood Glucose Measurement in Diabetic Mice
-
Animal Model: Male db/db mice (a model of type 2 diabetes) are commonly used.
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
-
Grouping: Mice are randomized into treatment groups based on their non-fasted blood glucose levels.
-
Drug Administration: this compound, GKAs, or vehicle are administered via oral gavage at specified doses.
-
Blood Sampling: At designated time points post-dosing (e.g., 4, 6, and 8 hours), blood samples are collected via retro-orbital sinus puncture or tail vein sampling.
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Fasting: Mice are fasted overnight (e.g., 16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose sample is taken from the tail vein.
-
Glucose Challenge: A glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.
-
Serial Blood Sampling: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Assessment of Hypoglycemia Risk in Preclinical Models
-
Definition: Hypoglycemia in mice can be defined as a blood glucose level below a certain threshold (e.g., <50-60 mg/dL), particularly when accompanied by clinical signs.
-
Monitoring: Following drug administration, blood glucose levels are monitored frequently, especially during the expected peak action of the compound.
-
Induction: To specifically test for hypoglycemia, a mild hypoglycemic state can be induced (e.g., by a short period of fasting) before drug administration to assess the compound's effect at lower glucose levels.
-
Observation: Animals are closely observed for any signs of hypoglycemia, such as lethargy, tremors, or seizures.
Measurement of Hepatic Triglycerides
-
Tissue Collection: At the end of the in vivo study, mice are euthanized, and liver tissue is collected and immediately flash-frozen in liquid nitrogen.
-
Lipid Extraction: A portion of the liver tissue is homogenized, and total lipids are extracted using a method such as the Folch extraction (chloroform:methanol).
-
Quantification: The triglyceride content in the lipid extract is quantified using a commercial enzymatic assay kit. This typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric measurement of glycerol.
Conclusion
This compound and glucokinase activators represent two promising, yet distinct, therapeutic strategies for the management of type 2 diabetes. GKAs directly enhance the enzymatic activity of glucokinase, with dual-acting agents like Dorzagliatin showing robust glycemic control but with a potential for mild hypoglycemia and hypertriglyceridemia. In contrast, liver-selective GKAs such as TTP399 appear to mitigate these risks.
This compound, by disrupting the inhibitory GK-GKRP interaction, offers a novel, indirect mechanism to increase hepatic glucokinase activity. Preclinical data suggest a significant glucose-lowering effect specifically in diabetic states, which may translate to a superior safety profile with a reduced risk of hypoglycemia. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these different approaches. The choice between these strategies may ultimately depend on the specific patient population and the desired balance between potent glycemic control and the mitigation of potential side effects.
References
Unveiling the Potency of AMG-3969: A Comparative Guide to Glucokinase Translocation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMG-3969's efficacy in promoting glucokinase (GK) translocation against other known GK-GKRP disruptors. The information presented is supported by experimental data to validate the effect of this compound.
At the core of hepatic glucose metabolism lies the dynamic interplay between glucokinase (GK) and its regulatory protein (GKRP). In low glucose conditions, GKRP sequesters GK in the nucleus of hepatocytes, rendering it inactive. Upon a rise in glucose levels, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose, initiating glycolysis and glycogen synthesis. Small molecule disruptors of the GK-GKRP interaction, such as this compound, have emerged as promising therapeutic agents for type 2 diabetes by promoting this crucial translocation.
Comparative Efficacy of GK-GKRP Disruptors
This compound demonstrates high potency in disrupting the GK-GKRP interaction, a key determinant of its ability to induce GK translocation. A comparison with other well-characterized GK-GKRP disruptors, AMG-1694 and AMG-0696, highlights its competitive profile. The half-maximal inhibitory concentration (IC50) for the disruption of the GK-GKRP interaction and the half-maximal effective concentration (EC50) for inducing GK translocation in hepatocytes are critical parameters for evaluating the efficacy of these compounds.
| Compound | GK-GKRP Disruption IC50 (nM) | GK Translocation EC50 (µM) | Reference |
| This compound | 4 | 0.202 (in mouse hepatocytes) | [1] |
| AMG-1694 | 7 | Not explicitly reported | [2] |
| AMG-0696 | 3.8 | Not explicitly reported | [3][4] |
Signaling Pathway of GK-GKRP Regulation and Disruption
The regulation of glucokinase (GK) by its regulatory protein (GKRP) is a pivotal control point in hepatic glucose metabolism. In fasting conditions, GKRP binds to GK, leading to its sequestration in the nucleus and inactivation. This interaction is modulated by various factors. Fructose-6-phosphate (F6P), a product of gluconeogenesis, stabilizes the GK-GKRP complex, enhancing nuclear retention. Conversely, an influx of glucose and the presence of fructose-1-phosphate (F1P), derived from dietary fructose, promote the dissociation of GK from GKRP. This dissociation allows GK to translocate to the cytoplasm, where it can phosphorylate glucose. Small molecule disruptors, such as this compound, bind to an allosteric site on GKRP, inducing a conformational change that prevents its interaction with GK, thereby promoting GK's cytoplasmic translocation and activation.
Experimental Protocols
Glucokinase Translocation Assay in Primary Hepatocytes
This protocol details an immunofluorescence-based method to quantify the translocation of GK from the nucleus to the cytoplasm in primary hepatocytes upon treatment with GK-GKRP disruptors.
Materials:
-
Primary hepatocytes
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium
-
This compound and other test compounds
-
Glucose solutions (low and high concentrations)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Glucokinase antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
Nuclear counterstain: Hoechst 33342
-
Mounting medium
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Experimental Workflow:
Procedure:
-
Cell Culture: Seed primary hepatocytes on collagen-coated plates or coverslips at an appropriate density and culture overnight in hepatocyte culture medium.
-
Starvation: To synchronize the localization of GK to the nucleus, incubate the cells in a low glucose medium (e.g., 5 mM glucose) for at least 2 hours.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or other test compounds for a specified time (e.g., 30-60 minutes) in the low glucose medium.
-
Glucose Challenge: Stimulate the cells by replacing the medium with a high glucose medium (e.g., 25 mM glucose) for a defined period (e.g., 15-30 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against glucokinase diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and incubate with Hoechst 33342 solution for 10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using a suitable mounting medium. Acquire images using a confocal microscope.
-
Image Analysis and Quantification:
-
Use image analysis software to define the nuclear and cytoplasmic compartments for each cell. The Hoechst 33342 signal will delineate the nucleus.
-
Measure the mean fluorescence intensity of the anti-glucokinase antibody signal in both the nuclear and cytoplasmic regions.
-
Calculate the cytoplasm-to-nucleus fluorescence intensity ratio for each cell. An increase in this ratio indicates translocation of GK from the nucleus to the cytoplasm.
-
Plot the cytoplasm-to-nucleus ratio against the compound concentration to determine the EC50 value.
-
References
A Comparative Analysis of AMG-3969: A Novel Disruptor of the Glucokinase-Glucokinase Regulatory Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the preclinical results of AMG-3969, a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound enhances glucose phosphorylation and lowers blood glucose levels, offering a promising therapeutic strategy for type 2 diabetes. This document presents a comparative analysis of this compound with other emerging alternatives targeting the glucokinase pathway, supported by available experimental data. Detailed methodologies for key validation experiments are also provided to facilitate reproducibility and further investigation.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other relevant compounds. It is important to note that the data presented are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Potency of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction Disruptors and Glucokinase Activators (GKAs)
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | GK-GKRP Interaction | Biochemical Assay | 4 (IC50) | [1][2][3] |
| Hepatocyte Translocation | 202 (EC50) | [1] | ||
| AMG-1694 | GK-GKRP Interaction | Biochemical Assay | 7 (IC50) | |
| Dorzagliatin | Glucokinase (Activator) | Enzymatic Assay | - | |
| GKA50 | Glucokinase (Activator) | Enzymatic Assay | 33 (EC50 at 5 mM glucose) | [4] |
| TTP399 | Glucokinase (Activator) | - | - |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. A lower value indicates higher potency.
Table 2: In Vivo Efficacy of this compound and Alternative Glucokinase Pathway Modulators in Rodent Models of Diabetes
| Compound | Animal Model | Dose | Route | Key Efficacy Endpoint | Reference |
| This compound | db/db Mice | 100 mg/kg | Oral | 56% reduction in blood glucose at 8 hours | |
| Dorzagliatin | Mice | 10 mg/kg | Oral | Significant reduction in PI3K inhibitor-induced hyperglycemia | |
| GKA50 | High-fat fed female rats | 1-30 mg/kg | Oral | Significant glucose lowering in an oral glucose tolerance test | |
| TTP399 | Diabetic Mice | - | - | Reduced plasma and liver triglyceride concentrations after 4 weeks |
Note: The presented efficacy data are from different studies and animal models, which limits direct comparison.
Table 3: Pharmacokinetic Properties of this compound and Dorzagliatin in Rodents
| Compound | Species | Bioavailability (%) | Key Observations | Reference |
| This compound | Rat | 75 | Good in vivo pharmacokinetic properties | |
| Dorzagliatin | Mouse | - | Plasma concentrations significantly elevated when co-administered with PI3K inhibitors | |
| Rat and Dog | - | Dog pharmacokinetic profiles were more similar to human profiles |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the reported findings.
In Vitro GK-GKRP Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method to quantify the disruption of the GK-GKRP interaction by a test compound.
Materials:
-
Recombinant human Glucokinase (GK) with a GST tag.
-
Recombinant human Glucokinase Regulatory Protein (GKRP) with a FLAG tag.
-
Anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate).
-
Anti-FLAG antibody conjugated to a FRET acceptor (e.g., XL665 or d2).
-
Assay buffer (e.g., HTRF PPi buffer).
-
Test compound (e.g., this compound) at various concentrations.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing the GST-tagged GK and the anti-GST donor antibody to each well.
-
Add a solution containing the FLAG-tagged GKRP and the anti-FLAG acceptor antibody to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Glucokinase (GK) Translocation Assay in Primary Hepatocytes
This assay measures the ability of a compound to induce the translocation of GK from the nucleus to the cytoplasm in hepatocytes.
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (rat or human).
-
Hepatocyte culture medium.
-
Collagen-coated cell culture plates.
-
Test compound (e.g., this compound) at various concentrations.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody against Glucokinase.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Thaw and plate the primary hepatocytes on collagen-coated plates and allow them to attach overnight.
-
Incubate the cells in a low-glucose medium for a period to promote nuclear sequestration of GK.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 40 minutes).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-GK antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the cytoplasmic and nuclear fluorescence intensity of GK in individual cells.
-
Calculate the cytoplasm-to-nucleus fluorescence ratio to determine the extent of GK translocation.
-
Plot the translocation ratio against the logarithm of the test compound concentration to determine the EC50 value.
In Vivo Efficacy Study in a Diabetic Rodent Model (db/db Mice)
This protocol outlines a typical experiment to assess the glucose-lowering effect of a test compound in a diabetic mouse model.
Materials:
-
Diabetic db/db mice (male, specific age and weight range).
-
Normal chow and water ad libitum.
-
Test compound (e.g., this compound).
-
Vehicle control (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80).
-
Oral gavage needles.
-
Blood glucose meter and test strips.
-
Equipment for blood collection (e.g., lancets, micro-hematocrit tubes).
Procedure:
-
Acclimatize the db/db mice for at least one week before the experiment.
-
Randomize the mice into treatment groups based on their non-fasted blood glucose levels to ensure similar starting values across groups.
-
Administer the test compound or vehicle control orally via gavage at the specified dose.
-
Measure blood glucose levels from tail vein blood at baseline (time 0) and at various time points post-dose (e.g., 2, 4, 6, 8, and 24 hours).
-
Record the blood glucose readings for each mouse at each time point.
-
Calculate the percentage change in blood glucose from baseline for each treatment group at each time point.
-
Analyze the data statistically to determine the significance of the glucose-lowering effect of the test compound compared to the vehicle control.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows related to the validation of this compound.
Caption: Signaling pathway of this compound in hepatocytes.
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Logical relationship of GK-GKRP regulation.
References
A Comparative Guide to Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Disruptors: Focus on AMG-3969
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AMG-3969, a potent disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction, with other molecules in its class. By preventing the inhibitory binding of GKRP to GK in hepatocytes, these disruptors promote the translocation of GK from the nucleus to the cytoplasm, thereby increasing glucose phosphorylation and hepatic glucose uptake. This mechanism of action holds therapeutic promise for type 2 diabetes by lowering blood glucose levels with a potentially reduced risk of hypoglycemia compared to direct glucokinase activators.[1][2][3]
Performance Comparison of GK-GKRP Disruptors
The following table summarizes the available quantitative data for this compound and other notable GK-GKRP disruptors. The data has been compiled from various preclinical studies to facilitate a direct comparison of their potency and cellular activity.
| Compound | Chemical Scaffold | GK-GKRP Disruption IC50 (nM) | GK Translocation EC50 (µM) | In Vivo Efficacy (Blood Glucose Reduction) |
| This compound | N-arylsulfonamido-N'-arylpiperazine | 4 | 0.202 | 56% reduction in db/db mice at 100 mg/kg[4] |
| AMG-1694 | N-arylsulfonamido-N'-arylpiperazine | 7 | 0.020 | Significant reduction in ZDF rats |
| AMG-0696 | Diarylmethanesulfonamide | 3.8 | Not Reported | 45% reduction in mice at 100 mg/kg[5] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of identifying and characterizing GK-GKRP disruptors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: GK-GKRP signaling pathway in hepatocytes.
Caption: Experimental workflow for GK-GKRP disruptor discovery.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published literature and represent standard approaches for evaluating GK-GKRP disruptors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for GK-GKRP Interaction
This biochemical assay quantitatively measures the disruption of the GK-GKRP protein-protein interaction by a test compound.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. Recombinant GK is labeled with a donor (e.g., a terbium cryptate-labeled antibody against a tag on GK), and recombinant GKRP is labeled with an acceptor (e.g., a d2-labeled antibody against a tag on GKRP). When GK and GKRP interact, FRET occurs. A disruptor compound will prevent this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human GST-tagged Glucokinase (GK)
-
Recombinant human His-tagged Glucokinase Regulatory Protein (GKRP)
-
Anti-GST antibody labeled with Terbium cryptate (donor)
-
Anti-His antibody labeled with d2 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 0.1% BSA, 0.05% Tween-20, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare a solution of GK and anti-GST-Tb antibody in assay buffer.
-
Prepare a solution of GKRP and anti-His-d2 antibody in assay buffer.
-
In a 384-well plate, add a small volume (e.g., 100 nL) of test compound at various concentrations.
-
Add the GK/anti-GST-Tb solution to the wells.
-
Add the GKRP/anti-His-d2 solution to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay (e.g., 60 µs) following excitation (e.g., at 337 nm).
-
Calculate the ratio of the acceptor to donor fluorescence. The IC50 value is determined by plotting the FRET ratio against the compound concentration and fitting the data to a four-parameter logistic equation.
-
High-Content Imaging Assay for Glucokinase Translocation
This cell-based assay visualizes and quantifies the movement of GK from the nucleus to the cytoplasm in response to a test compound.
-
Principle: In primary hepatocytes, GK is sequestered in the nucleus in complex with GKRP under low glucose conditions. GK-GKRP disruptors cause the release of GK and its translocation to the cytoplasm. This change in subcellular localization can be quantified using immunofluorescence and automated microscopy.
-
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (e.g., from rat or human)
-
Collagen-coated 96- or 384-well imaging plates
-
Hepatocyte culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Glucokinase
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system
-
-
Procedure:
-
Seed hepatocytes in collagen-coated imaging plates and allow them to attach overnight.
-
Wash the cells and incubate in low-glucose medium to promote nuclear sequestration of GK.
-
Treat the cells with test compounds at various concentrations for a defined period (e.g., 1-2 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-GK antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images of the cells using a high-content imaging system, capturing both the nuclear and GK fluorescence channels.
-
Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell based on the Hoechst stain.
-
Quantify the mean fluorescence intensity of the GK signal in both the nucleus and the cytoplasm for each cell.
-
Calculate the cytoplasm-to-nucleus fluorescence intensity ratio. The EC50 value is determined by plotting this ratio against the compound concentration.
-
In Vivo Efficacy Assessment in a Diabetic Animal Model
This in vivo experiment evaluates the blood glucose-lowering effect of a GK-GKRP disruptor in a relevant disease model.
-
Principle: The efficacy of the compound is tested in a diabetic animal model, such as the db/db mouse, which exhibits hyperglycemia. The reduction in blood glucose levels following compound administration is the primary endpoint.
-
Materials:
-
Diabetic mice (e.g., male db/db mice)
-
Non-diabetic control mice (e.g., C57BL/6)
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Vehicle control
-
Glucometer and test strips
-
Equipment for oral gavage
-
-
Procedure:
-
Acclimatize the animals and measure their baseline blood glucose levels.
-
Randomize the diabetic animals into treatment groups (vehicle and different doses of the test compound).
-
Administer the test compound or vehicle to the animals via oral gavage.
-
Measure blood glucose levels at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours).
-
At the end of the study, animals are euthanized, and tissues can be collected for further analysis (e.g., pharmacokinetic analysis of drug concentration in plasma and liver).
-
The percentage of blood glucose reduction compared to the vehicle-treated group is calculated at each time point to determine the in vivo efficacy of the compound.
-
Conclusion
This compound stands out as a highly potent GK-GKRP disruptor with demonstrated in vivo efficacy in preclinical models of type 2 diabetes. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of metabolic diseases. The continued exploration of GK-GKRP disruptors as a therapeutic strategy is warranted, with a focus on optimizing both potency and pharmacokinetic properties to develop safe and effective treatments for type 2 diabetes. The specificity of these compounds for lowering glucose only in hyperglycemic states presents a significant advantage in mitigating the risk of hypoglycemia. Further research into novel, structurally diverse GK-GKRP disruptors from various sources will be crucial to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Unlocking a New Paradigm in Glycemic Control: Advantages of AMG-3969 Over Conventional Glucokinase Activators
A comprehensive guide for researchers and drug development professionals on the distinct mechanistic and potential therapeutic advantages of AMG-3969, a novel glucokinase-glucokinase regulatory protein interaction disruptor, compared to traditional glucokinase activators for the treatment of Type 2 Diabetes.
This guide provides an in-depth comparison of this compound and conventional glucokinase activators (GKAs), focusing on their distinct mechanisms of action, preclinical and clinical efficacy, and safety profiles. Experimental data are presented to support the potential advantages of this compound's targeted, glucose-dependent approach to glycemic control.
Introduction: A Tale of Two Mechanisms
Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1] For decades, the development of small molecule glucokinase activators (GKAs) has been a promising strategy for treating Type 2 Diabetes (T2D).[2][3][4] These allosteric activators directly bind to the GK enzyme, increasing its affinity for glucose and enhancing glucose metabolism and insulin secretion.[5] However, early-generation GKAs have been hampered by challenges, including an increased risk of hypoglycemia and hypertriglyceridemia.
This compound represents a paradigm shift in targeting the glucokinase pathway. It is not a direct GKA but a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP) in the liver. GKRP sequesters GK in the nucleus of hepatocytes in a low-glucose state, rendering it inactive. By preventing this interaction, this compound promotes the translocation of GK to the cytoplasm, making it available for glucose phosphorylation in a glucose-dependent manner. This indirect and hepato-selective mechanism of action offers a potential solution to the limitations of conventional GKAs.
Mechanism of Action: A Visual Comparison
The fundamental difference in the mechanisms of this compound and conventional GKAs is best illustrated through their respective signaling pathways.
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for this compound and representative conventional GKAs, Dorzagliatin (a dual-acting GKA) and TTP399 (a hepato-selective GKA).
Table 1: Preclinical and In Vitro Potency
| Compound | Target | Assay | IC50 / EC50 | Reference |
| This compound | GK-GKRP Interaction | Disruption Assay | 4 nM (IC50) | |
| Cellular Activity | GK Translocation | 0.202 µM (EC50) | ||
| Dorzagliatin | Glucokinase | Enzymatic Activation | Data not available | |
| TTP399 | Glucokinase | Enzymatic Activation | Data not available |
Table 2: Preclinical Efficacy in Diabetic Models
| Compound | Animal Model | Dose | Blood Glucose Reduction | Key Finding | Reference |
| This compound | db/db mice | 100 mg/kg | 56% at 8h | Effective in diabetic models, no effect in normoglycemic mice. | |
| DIO, ob/ob mice | Dose-dependent | Significant reduction | Broad efficacy in different diabetic models. | ||
| Dorzagliatin | Animal models of T2D | Not specified | Significant reduction | Improved glycemic control. | |
| TTP399 | Diabetic mice | Not specified | Reduced plasma glucose | Improved glycemic control. |
Table 3: Clinical Efficacy and Safety Profile
| Compound | Phase | Key Efficacy Outcome (vs. Placebo) | Hypoglycemia Risk | Lipid Profile | Reference |
| This compound | Preclinical | N/A | Reduced risk in preclinical models | Preclinical data suggests no adverse lipid effects. | |
| Dorzagliatin | Phase III | HbA1c reduction: ~0.65% | Mild increase in incidence | Mild increase in triglycerides. | |
| TTP399 | Phase II | HbA1c reduction: -0.9% | No significant increase | No detrimental effect on plasma lipids. |
Experimental Protocols
In Vitro GK-GKRP Disruption Assay (for this compound)
A bead-based proximity assay, such as AlphaScreen, is commonly used to measure the disruption of the GK-GKRP interaction.
Methodology:
-
Recombinant human GK and GKRP are expressed and purified.
-
One protein is conjugated to donor beads and the other to acceptor beads.
-
In the absence of an inhibitor, the interaction between GK and GKRP brings the beads into close proximity.
-
Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, resulting in light emission.
-
This compound is added at varying concentrations. By binding to GKRP, it disrupts the GK-GKRP interaction, leading to a decrease in the light signal.
-
The IC50 value is calculated from the dose-response curve.
Glucokinase Enzymatic Activity Assay (for GKAs)
A common method to assess GKA activity is a coupled spectrophotometric assay.
Methodology:
-
The assay mixture contains buffer, magnesium chloride, ATP, glucose, NADP+, and glucose-6-phosphate dehydrogenase (G6PDH).
-
The reaction is initiated by adding purified glucokinase and the GKA to be tested.
-
Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P).
-
G6PDH then oxidizes G6P, leading to the reduction of NADP+ to NADPH.
-
The increase in absorbance at 340 nm due to the formation of NADPH is monitored over time.
-
The rate of reaction is proportional to the glucokinase activity. The effect of the GKA on the enzyme's kinetics (Vmax and Km for glucose) can be determined.
In Vivo Glucose-Lowering Study in Diabetic Mice
Methodology:
-
Diabetic mouse models, such as db/db mice, are used. Mice are randomized into treatment groups.
-
A baseline blood glucose measurement is taken.
-
This compound or a GKA is administered orally at various doses. A vehicle control group is also included.
-
Blood glucose levels are monitored at several time points post-administration (e.g., 4, 6, and 8 hours).
-
The percentage reduction in blood glucose from baseline is calculated to determine the efficacy of the compound.
Key Advantages of this compound
The distinct mechanism of this compound translates into several potential advantages over conventional GKAs:
-
Reduced Hypoglycemia Risk: The most significant potential advantage is the glucose-dependent nature of its action. By increasing the available pool of GK in the liver, this compound enhances glucose metabolism primarily when glucose levels are high. Preclinical studies have shown that this compound lowers blood glucose in diabetic animals but not in normoglycemic animals, suggesting a lower intrinsic risk of hypoglycemia. In contrast, some direct GKAs can hyperactivate the enzyme even at low glucose concentrations, leading to an increased risk of hypoglycemia.
-
Hepato-selectivity: this compound's mechanism of action is confined to the liver, as GKRP is predominantly expressed in hepatocytes. This avoids the potential off-target effects of activating glucokinase in other tissues, such as the pancreas, which in some GKAs can lead to inappropriate insulin secretion.
-
Potentially Improved Lipid Profile: While some GKAs have been associated with an increase in plasma triglycerides, preclinical data for GK-GKRP disruptors, including a precursor to this compound, did not show an increase in triglycerides in diabetic rats. This suggests that the indirect mechanism of this compound may have a more favorable impact on lipid metabolism.
Conclusion
This compound, with its novel mechanism as a GK-GKRP interaction disruptor, offers a promising and differentiated approach to the treatment of Type 2 Diabetes. Its glucose-dependent and liver-specific action holds the potential for effective glycemic control with a reduced risk of hypoglycemia and a more favorable safety profile compared to conventional glucokinase activators. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this innovative strategy in managing T2D.
References
- 1. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
head-to-head comparison of AMG-3969 and other diabetes drugs
In the landscape of novel therapeutics for type 2 diabetes, targeting the glucokinase (GK) pathway has emerged as a promising strategy to improve glycemic control. This guide provides a detailed head-to-head comparison of AMG-3969, a preclinical candidate that acts as a glucokinase-glucokinase regulatory protein (GK-GKRP) disruptor, with other diabetes drugs, primarily focusing on direct glucokinase activators (GKAs). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data.
Executive Summary
This compound represents a distinct approach to enhancing glucokinase activity by disrupting its interaction with the inhibitory glucokinase regulatory protein (GKRP) in the liver. This mechanism contrasts with that of direct glucokinase activators (GKAs), such as dorzagliatin and TTP399, which allosterically activate the GK enzyme itself. The primary advantage of the GK-GKRP disruption mechanism is a potentially lower risk of hypoglycemia, as the activation of GK is dependent on ambient glucose levels. Preclinical data for this compound demonstrated potent glucose-lowering effects in diabetic animal models without inducing hypoglycemia in normoglycemic animals. However, the development of this compound was discontinued. In contrast, dorzagliatin has been approved for use in China, and TTP399 is in clinical development, representing the clinical progression of the GKA class.
Mechanism of Action
This compound: A GK-GKRP Interaction Disruptor
This compound is a potent and selective small molecule that binds to GKRP, preventing it from sequestering GK in the nucleus of hepatocytes.[1][2] This leads to the translocation of GK to the cytoplasm, where it can phosphorylate glucose, thereby increasing hepatic glucose uptake and reducing overall blood glucose levels.[2] A key feature of this mechanism is that it does not directly enhance the catalytic activity of GK, but rather increases the available pool of active GK in a glucose-dependent manner.[3] This indirect mode of action is hypothesized to reduce the risk of hypoglycemia, a significant concern with direct GK activators.[2]
Glucokinase Activators (GKAs): Direct Enzymatic Activation
GKAs, such as dorzagliatin and TTP399, bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity. This leads to increased glucose phosphorylation in both the liver and, for dual-acting GKAs like dorzagliatin, the pancreas. The direct activation of GK can lead to potent glucose lowering but also carries a higher intrinsic risk of hypoglycemia, as the enzyme's activity may be elevated even at low glucose concentrations. Newer generation GKAs, like the liver-selective TTP399, aim to mitigate this risk by focusing activation on the liver and avoiding stimulation of insulin secretion in the pancreas.
Signaling Pathway Diagram
Preclinical Efficacy and Safety Comparison
Direct head-to-head preclinical studies between this compound and the newer generation GKAs are not publicly available. However, a comparative summary can be constructed from individual preclinical studies in similar animal models of type 2 diabetes.
| Parameter | This compound | Dorzagliatin | TTP399 |
| Mechanism | GK-GKRP Disruptor | Dual-acting GKA | Liver-selective GKA |
| Animal Models | db/db mice, ob/ob mice, DIO mice, ZDF rats | db/db mice, Zucker fatty rats | Wistar rats, mice, Gottingen minipigs |
| Glucose Lowering | Significant dose-dependent reduction in blood glucose in diabetic models. At 100 mg/kg, a 56% reduction in blood glucose was observed at 8 hours in db/db mice. | Showed significant reductions in HbA1c and postprandial glucose in diabetic animal models. | Effectively increases glucose metabolism by enhancing lactate and glycogen production. |
| Hypoglycemia Risk | Ineffective in lowering blood glucose in normoglycemic mice, suggesting a low risk of hypoglycemia. | While generally well-tolerated, the risk of mild hypoglycemia is a noted adverse event in clinical trials. | Preclinical studies showed it does not activate GK in pancreatic β-cells, does not alter insulin secretion, and does not result in hypoglycemia. |
| Effect on Lipids | Limited preclinical data available on lipid profiles. | Clinical trials have shown a modest increase in triglycerides. | Clinical trials have shown no detrimental effect on plasma lipids and an increase in HDL-C. |
Clinical Development and Outcomes
While this compound did not proceed to clinical trials, the clinical data from dorzagliatin and TTP399 provide valuable insights into the therapeutic potential and challenges of targeting the glucokinase pathway.
| Drug | Development Stage | Key Efficacy Findings (Clinical) | Key Safety Findings (Clinical) |
| This compound | Discontinued (Preclinical) | N/A | N/A |
| Dorzagliatin | Approved in China | Significant reductions in HbA1c (approx. 1.07% monotherapy), FPG, and 2h-PPG. Improved β-cell function. | Generally well-tolerated. Mild hypoglycemia is the most common adverse event. Some studies report a modest increase in triglycerides. |
| TTP399 | Phase 2/3 Clinical Trials | Significant and sustained reduction in HbA1c (placebo-subtracted mean change of -0.9%). | Did not cause hypoglycemia and had no detrimental effects on plasma lipids or liver enzymes. Granted Breakthrough Therapy designation by the FDA for Type 1 Diabetes. |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on available literature, the following methodologies were employed in key preclinical studies.
In Vivo Glucose Lowering Efficacy in db/db Mice
-
Animal Model: Male diabetic db/db mice were used. Animals were randomized based on non-fasted blood glucose levels to ensure similar starting averages. Only mice with blood glucose between 300 and 500 mg/dL were included.
-
Dosing: this compound was administered via oral gavage at doses of 10, 30, and 100 mg/kg. The vehicle control consisted of 2% hydroxypropyl methylcellulose, 1% Tween 80, adjusted to pH 2.2.
-
Blood Glucose Monitoring: Blood samples were collected via retro-orbital sinus puncture at baseline and at 4, 6, or 8 hours post-treatment for glucose measurement.
-
Drug Exposure Analysis: A 15 μL sample of whole blood was analyzed at each time point to determine drug exposure.
In Vitro GK-GKRP Disruption Assay
-
Methodology: A common method to assess GK-GKRP disruption is a fluorescence-based assay. Recombinant human GK and rat GKRP are used.
-
Procedure: The intrinsic fluorescence of GKRP is monitored. The binding of this compound to GKRP causes a conformational change that leads to a decrease in the intrinsic protein fluorescence. The IC50 value, representing the concentration of the compound required to disrupt 50% of the GK-GKRP complexes, is then determined. For this compound, the reported IC50 is 4 nM.
Experimental Workflow Diagram
Conclusion
This compound, a GK-GKRP disruptor, offered a mechanistically distinct and potentially safer alternative to direct GKAs for the treatment of type 2 diabetes. Its glucose-dependent mechanism of action, demonstrated in preclinical studies, suggested a reduced risk of hypoglycemia. However, its development was halted before clinical evaluation. In contrast, the GKA class has matured, with dorzagliatin gaining regulatory approval and the liver-selective TTP399 showing promise in clinical trials with a favorable safety profile. The comparative analysis highlights the evolution of targeting the glucokinase pathway, with a clear trajectory towards optimizing efficacy while minimizing the risk of adverse events, particularly hypoglycemia. For researchers, the story of this compound and the progression of GKAs underscores the importance of nuanced mechanistic understanding in designing next-generation metabolic therapies.
References
A Comparative Analysis of the Antidiabetic Effects of AMG-3969 and Hepatoselective Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antidiabetic agent AMG-3969 with the established class of hepatoselective glucokinase activators (GKAs), using TTP399 as a representative example. The information presented herein is supported by preclinical and clinical experimental data to assist researchers in understanding the distinct mechanisms and therapeutic profiles of these agents.
Executive Summary
This compound is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1] This mechanism of action leads to an indirect and glucose-sensitive activation of GK in hepatocytes, resulting in increased glucose uptake and glycogen synthesis.[1] A key characteristic of this compound is its glucose-lowering effect, which is primarily observed in diabetic animal models, thereby minimizing the risk of hypoglycemia.[1] In contrast, hepatoselective GKAs, such as TTP399, directly bind to and activate GK in the liver.[2][3] While also effective at lowering blood glucose, the direct activation mechanism of some GKAs has been associated with a higher risk of hypoglycemia. TTP399, however, is a hepatoselective GKA designed to reduce this risk. This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols related to these two distinct approaches to GK-targeted therapy for type 2 diabetes.
Data Presentation
The following tables summarize the quantitative data on the antidiabetic effects of this compound and the hepatoselective GKA, TTP399.
Table 1: In Vivo Efficacy of this compound in a Diabetic Mouse Model
| Animal Model | Compound | Doses Administered (Oral) | Key Finding | Time Point |
| db/db Mice | This compound | 10, 30, 100 mg/kg | 56% reduction in blood glucose | 8 hours (at 100 mg/kg) |
Data sourced from MedChemExpress product information.
Table 2: Preclinical and Clinical Efficacy of TTP399
| Study Type | Animal Model/ Population | Compound | Dose | Key Finding | Duration |
| Preclinical | Diabetic ob/ob Mice | TTP399 | 75, 150 mg/kg/day (Oral) | -1.23% change in HbA1c from baseline | 4 weeks (at 150 mg/kg/day) |
| Clinical (Phase 2) | Patients with Type 2 Diabetes | TTP399 | 800 mg/day (Oral) | -0.9% placebo-subtracted reduction in HbA1c | 6 months |
Preclinical data sourced from a 2019 study on TTP399. Clinical data sourced from a phase 2 study of TTP399.
Mandatory Visualization
Signaling Pathways
Caption: this compound signaling pathway.
Caption: Hepatoselective GKA (TTP399) signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo comparison.
Experimental Protocols
In Vivo Assessment of Antidiabetic Efficacy in db/db Mice
This protocol outlines a typical procedure for evaluating the glucose-lowering effects of orally administered compounds in a diabetic mouse model.
1. Animal Model:
-
Male db/db mice, a genetic model of type 2 diabetes, are used.
-
Animals are acclimated for at least one week prior to the experiment.
2. Grouping and Dosing:
-
Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Fasting blood glucose levels are measured to establish a baseline.
-
Animals are randomly assigned to treatment groups (n=6-8 per group):
-
Vehicle control (e.g., 2% HPMC, 1% Tween 80 in water)
-
This compound (10, 30, and 100 mg/kg)
-
TTP399 (e.g., 150 mg/kg)
-
-
Compounds are administered via oral gavage.
3. Blood Glucose Monitoring:
-
Blood samples are collected from the tail vein at various time points post-dosing (e.g., 0, 2, 4, 6, and 8 hours).
-
Blood glucose concentrations are measured using a calibrated glucometer.
4. Data Analysis:
-
The percentage change in blood glucose from baseline is calculated for each animal at each time point.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the effects of the different treatments to the vehicle control.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is performed to assess the ability of a compound to improve glucose disposal following a glucose challenge.
1. Animal Preparation:
-
Mice are fasted for 6-8 hours prior to the test.
-
A baseline blood sample is taken (t=0).
2. Compound and Glucose Administration:
-
The test compound (this compound or TTP399) or vehicle is administered orally 30-60 minutes prior to the glucose challenge.
-
A glucose solution (typically 2 g/kg body weight) is administered via oral gavage.
3. Blood Glucose Measurement:
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes after the glucose administration.
4. Data Analysis:
-
The area under the curve (AUC) for the glucose excursion is calculated for each treatment group.
-
A lower AUC indicates improved glucose tolerance.
-
Statistical comparisons are made between the treatment groups and the vehicle control.
Conclusion
This compound and hepatoselective GKAs like TTP399 represent two innovative strategies for managing hyperglycemia in type 2 diabetes by targeting glucokinase. This compound's unique mechanism of disrupting the GK-GKRP interaction offers the potential for a glucose-dependent antidiabetic effect with a reduced risk of hypoglycemia. TTP399, through its direct and liver-focused activation of GK, also provides significant glucose-lowering efficacy with a favorable safety profile. The choice between these approaches may depend on the specific therapeutic goals and patient population. Further head-to-head comparative studies are warranted to fully elucidate the relative benefits and risks of these promising antidiabetic agents.
References
Independent Verification of AMG-3969's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMG-3969, a potent disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction, with alternative therapeutic strategies. Experimental data is presented to support the independent verification of its mechanism of action.
Executive Summary
This compound is a small molecule that indirectly activates glucokinase by preventing its sequestration in the nucleus of hepatocytes by GKRP. This leads to increased glucose uptake and utilization in the liver, making it a potential therapeutic for type 2 diabetes. This guide compares this compound with its precursor, AMG-1694, and a distinct class of molecules known as glucokinase activators (GKAs), represented here by TTP399 and AZD1656. While both classes of drugs ultimately enhance glucokinase activity, their mechanisms of action and potential off-target effects differ significantly.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of GK-GKRP Disruptors and Glucokinase Activators
| Compound | Target | Mechanism of Action | IC50 (nM) | EC50 (µM) |
| This compound | GK-GKRP Interaction | Disruptor | 4[1][2] | 0.202 (cellular activity)[1] |
| AMG-1694 | GK-GKRP Interaction | Disruptor | 7 | 0.020 (in presence of GKRP) |
| TTP399 | Glucokinase | Direct Activator | N/A | 0.304 (at 15 mM glucose)[3], 0.762 (at 5 mM glucose) |
| AZD1656 | Glucokinase | Direct Activator | N/A | 0.06 |
Table 2: In Vivo Efficacy in Diabetic Mouse Models
| Compound | Mouse Model | Dose | Route | Key Finding |
| This compound | db/db | 10, 30, 100 mg/kg | Oral gavage | Dose-dependent reduction in blood glucose; 56% reduction at 100 mg/kg after 8 hours. |
| This compound | DIO, ob/ob | Not specified | Not specified | Effective in lowering blood glucose. |
| AZD1656 | C57BL/6 | 0-9 mg/kg (daily for 8 weeks) | Oral gavage | Lowered blood glucose and glucose excursion, raised insulin. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification.
GK-GKRP Disruption Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to disrupt the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).
Materials:
-
Recombinant human GK (tagged with a FRET donor, e.g., Terbium cryptate)
-
Recombinant human GKRP (tagged with a FRET acceptor, e.g., d2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)
-
Test compounds (e.g., this compound)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a solution containing the FRET donor-tagged GK and FRET acceptor-tagged GKRP in the assay buffer.
-
Dispense the GK-GKRP mixture into the wells of the microplate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known disruptor).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence. A decrease in this ratio indicates disruption of the GK-GKRP interaction.
-
Plot the fluorescence ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hepatocyte Isolation and Culture
Primary hepatocytes are essential for studying cellular mechanisms like GK translocation and glucose uptake.
Materials:
-
Mouse liver
-
Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+)
-
Collagenase solution
-
Culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the mouse and perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and perfuse the liver with pre-warmed perfusion buffer to wash out the blood.
-
Switch the perfusion to a collagenase solution to digest the liver tissue.
-
Once the liver is digested, excise it and gently disperse the cells in culture medium.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g) and resuspend in fresh culture medium.
-
Determine cell viability using a method like Trypan Blue exclusion.
-
Seed the isolated hepatocytes onto collagen-coated plates for subsequent experiments.
Glucokinase Translocation Assay (Immunofluorescence)
This assay visualizes the movement of glucokinase from the nucleus to the cytoplasm in response to a stimulus.
Materials:
-
Isolated primary hepatocytes cultured on coverslips
-
Test compounds (e.g., this compound)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against glucokinase
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat the cultured hepatocytes with the test compound or vehicle for a specified time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary anti-glucokinase antibody.
-
Wash the cells and then incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the subcellular localization of glucokinase using a fluorescence microscope. An increase in cytoplasmic fluorescence relative to nuclear fluorescence indicates translocation.
In Vivo Blood Glucose Measurement in a Diabetic Mouse Model (e.g., db/db mice)
This experiment assesses the in vivo efficacy of a compound in lowering blood glucose levels.
Materials:
-
Diabetic mice (e.g., db/db mice)
-
Test compound (e.g., this compound)
-
Vehicle control
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fast the mice for a specified period (e.g., 4-6 hours).
-
Record the baseline blood glucose level from a tail snip using a glucometer.
-
Administer the test compound or vehicle to the mice via oral gavage.
-
Measure blood glucose levels at various time points post-administration (e.g., 1, 2, 4, 6, 8 hours).
-
Plot the blood glucose levels over time for each treatment group to evaluate the compound's effect.
Mandatory Visualization
References
Safety Operating Guide
Essential Guide to the Proper Disposal of AMG-3969
This document provides detailed procedural guidance for the safe and compliant disposal of AMG-3969, a potent glucokinase-glucokinase regulatory protein interaction (GK-GKRP) disruptor used in laboratory research. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. The following procedures have been synthesized from manufacturer safety data sheets and general best practices for hazardous chemical waste management.
I. Waste Identification and Classification
Prior to disposal, it is imperative to correctly identify and classify all waste containing this compound. Waste is generally categorized as follows:
-
Unused or Expired Solid Compound: Pure this compound powder.
-
Contaminated Labware: Items such as vials, pipette tips, gloves, and bench paper that have come into direct contact with this compound.
-
Solvent Waste: Solutions containing dissolved this compound.
II. Quantitative Data for Disposal Considerations
| Parameter | Value | Notes |
| Physical State | Solid (powder) | Crystalline solid. |
| Solubility | Soluble in DMSO | Insoluble in water. |
| Stability | Stable under recommended storage conditions. Solutions are unstable and should be freshly prepared.[1] | Avoid strong oxidizing agents. |
| Hazard Class | To be determined by local regulations. Assume hazardous. | Consult your institution's Environmental Health and Safety (EHS) office. |
III. Detailed Disposal Protocols
A. Disposal of Solid (Unused/Expired) this compound
-
Containerization:
-
Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
If the original container is compromised, carefully transfer the powder in a chemical fume hood to a new, compatible container.
-
-
Labeling:
-
Affix a hazardous waste label to the outer container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
-
-
Storage:
-
Store the labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Do not attempt to dispose of solid this compound down the drain or in regular trash.
-
B. Disposal of Contaminated Labware
-
Segregation:
-
Segregate contaminated solid waste (e.g., gloves, pipette tips, paper towels) from non-hazardous waste.
-
-
Containerization:
-
Place all contaminated solid waste into a designated, durable, and leak-proof hazardous waste bag or container.
-
-
Labeling:
-
Clearly label the bag or container as "Hazardous Waste" and list "this compound contaminated debris" as the contents.
-
-
Disposal:
-
Arrange for disposal through your institution's EHS-approved hazardous waste stream.
-
C. Disposal of Solvent Waste Containing this compound
-
Collection:
-
Collect all liquid waste containing this compound in a dedicated, compatible, and shatter-resistant waste container (e.g., a high-density polyethylene or glass bottle).
-
Do not mix with other incompatible solvent wastes.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Labeling:
-
Label the container with a hazardous waste tag detailing all constituents by percentage (e.g., "DMSO with trace this compound").
-
-
Storage and Disposal:
-
Store in a designated satellite accumulation area for hazardous liquid waste.
-
Arrange for pickup and disposal through your institution's EHS department.
-
IV. Logical Workflow for this compound Disposal
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for this compound from your supplier. Your local Environmental Health and Safety (EHS) office is the primary resource for guidance on hazardous waste disposal.
References
Personal protective equipment for handling AMG-3969
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with AMG-3969. The information is intended to supplement, not replace, institutional safety protocols.
Compound Information and Storage
While specific hazard data is unavailable, the following table summarizes the known properties and storage recommendations for this compound.
| Parameter | Value | Source |
| IUPAC Name | 2-(4-(4-((6-aminopyridin-3-yl)sulfonyl)-2-(prop-1-yn-1-yl)piperazin-1-yl)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | [1] |
| Molecular Formula | C21H20F6N4O3S | [2] |
| Molecular Weight | 522.46 g/mol | [2] |
| Appearance | Lyophilized solid | [2] |
| Purity | >99% (HPLC) | [2] |
| Storage (Lyophilized) | -20°C, desiccated, for up to 36 months | |
| Storage (In Solution) | -20°C, use within 1 month to prevent loss of potency |
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound as a glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor, a cautious approach to personal protection is warranted. The following PPE is recommended as a minimum standard:
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: While this compound is a solid with low volatility, a dust mask or a respirator with a particulate filter may be appropriate when handling larger quantities of the lyophilized powder to prevent inhalation.
Handling and Operational Workflow
A systematic approach to handling potent compounds is crucial to minimize exposure risk. The following workflow is recommended:
Disposal Plan
All waste contaminated with this compound should be considered hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of down the drain.
-
Decontamination: All surfaces and non-disposable equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
Signaling Pathway of this compound
This compound is a potent disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). This interaction is a key regulatory step in glucose metabolism. The following diagram illustrates this mechanism of action:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
